Octyl azide

Catalog No.
S663790
CAS No.
7438-05-3
M.F
C8H17N3
M. Wt
155.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl azide

CAS Number

7438-05-3

Product Name

Octyl azide

IUPAC Name

1-azidooctane

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C8H17N3/c1-2-3-4-5-6-7-8-10-11-9/h2-8H2,1H3

InChI Key

RXAHCVNYRABXLO-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCN=[N+]=[N-]

The exact mass of the compound 1-Azidooctane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85002. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Properties of 1-Azidooctane

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key identifying information and properties for 1-Azidooctane (CAS No. 7438-05-3) from the search results.

Property Value / Description
IUPAC Name 1-Azidooctane [1] [2] [3]
Other Names Octane, 1-azido-; Octyl azide [1] [3]
CAS Registry Number 7438-05-3 [1] [2] [3]
Molecular Formula C₈H₁₇N₃ [1] [2] [3]
Molecular Weight 155.24 g/mol [1] [2] [3]
Chemical Structure Available as 2D Mol/3D SD file [1]
Standard InChI InChI=1S/C8H17N3/c1-2-3-4-5-6-7-8-10-11-9/h2-8H2,1H3 [1]
Standard InChIKey RXAHCVNYRABXLO-UHFFFAOYSA-N [1]
Mass Spectrum Available (electron ionization) [1]
Research Use Compound with an azide head and 8-carbon tail; used in Click Chemistry reactions. [3]

Safety Information and Handling

One supplier categorizes this compound as a Research Use Only biochemical and provides a critical safety warning: "Azides should be considered potential explosives. Handle with care." [3]. This is a crucial point for risk assessment, but specific hazard pictograms, exposure controls, and safe handling procedures are not detailed in the available search results.

How to Obtain the Full Safety Data Sheet

  • Contact Suppliers Directly: The most reliable method is to contact the manufacturers or suppliers of the compound, such as MedChem Express [3] or those listed on LookChem [2], and request the Safety Data Sheet for the product.
  • Check Regulatory Databases: Search for the compound on official chemical safety databases like those maintained by the EPA or NIH.
  • Consult Institutional Resources: Your organization's Environmental Health and Safety (EHS) department may have access to commercial SDS databases and can assist in obtaining the document.

Workflow for Sourcing Safety Information

The following diagram outlines the process for locating the necessary safety documentation.

Start Start: Need SDS for 1-Azidooctane Step1 Search Supplier Websites (e.g., MedChem Express) Start->Step1 Step2 Contact Supplier via Email/Phone Step1->Step2 If SDS not publicly available Step3 Check Regulatory Databases (EPA, NIH) Step1->Step3 Step5 Obtain and Review Full SDS Document Step2->Step5 Step3->Step5 Step4 Consult Institutional EHS Department Step4->Step5 Step6 Integrate SDS Info into Lab Protocols & Risk Assessments Step5->Step6

References

Synthesis Protocols for 1-Azidooctane

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of 1-azidooctane typically involves a nucleophilic substitution reaction where an azide ion replaces a halide in a 1-halooctane precursor. The table below summarizes two methods found in the search results.

Method Reaction Conditions Yield Key Features
Microwave-Assisted [1] 1-Bromooctane, sodium azide (NaN₃), DMF, 100 °C, 15 minutes. High (reported as "efficiently prepared") Fastest method; uses modern microwave irradiation.
Classical Thermal [2] 1-Bromooctane (or 1-chlorooctane), sodium azide (NaN₃), DMF, 120 °C, 12 hours. Information missing Conventional heating; a well-established and reliable approach.

Critical Safety and Handling Information

Organic azides can be thermally unstable and potentially explosive, especially when purified and isolated [3]. This risk must be managed by adhering to strict safety practices.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, gloves, and work behind a blast shield when handling azides.
  • Engineering Controls: Perform all reactions involving azides in a certified fume hood.
  • Concentration Principle: Never concentrate azide solutions to dryness. Avoid heating neat azides. It is often safer to carry the crude azide solution forward to the next reaction step without isolation.
  • Storage: If isolation is necessary, store azides in a cool, dark place and clearly label the container.

Workup and Purification

After the reaction is complete, the following workup procedure is standard for isolating 1-azidooctane:

  • Dilution: Pour the reaction mixture into a separatory funnel containing ice-cold water.
  • Extraction: Extract the aqueous mixture with a non-polar, water-immiscible solvent (e.g., diethyl ether or hexane) multiple times.
  • Washing: Combine the organic extracts and wash them thoroughly with water to remove DMF and inorganic salts.
  • Drying: Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
  • Solvent Removal: Carefully concentrate the solution under reduced pressure (using a rotary evaporator) at room temperature or below. Do not evaporate to complete dryness.

Characterization and Analysis

After purification, the identity and purity of 1-azidooctane should be confirmed analytically. The table below lists the expected data from common techniques.

Technique Expected Data for 1-Azidooctane
Fourier-Transform Infrared Spectroscopy (FT-IR) A strong, sharp absorption band in the 2100 cm⁻¹ region, characteristic of the azide (-N₃) functional group [4].

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: A triplet (~3.5 ppm) for the -CH₂-N₃ protons and a multiplet for the remaining alkyl chain protons. ¹³C NMR: A signal near 50 ppm for the carbon attached to the azide [2]. |

Experimental Workflow

The following diagram summarizes the complete synthesis and workup process for 1-azidooctane:

Start Start Reaction Setup Step1 Add NaN₃ and 1-Bromooctane to DMF Start->Step1 Step2 Choose Synthesis Method Step1->Step2 MW Microwave Method 100 °C, 15 min Step2->MW    Fast Classical Classical Thermal 120 °C, 12 h Step2->Classical Conventional Step3 Cool Reaction Mixture MW->Step3 Classical->Step3 Step4 Workup: Dilute with Water and Extract with Ether/Hexane Step3->Step4 Step5 Wash Organic Layer with Water Step4->Step5 Step6 Dry with Anhydrous MgSO₄/Na₂SO₄ Step5->Step6 Step7 Concentrate under Reduced Pressure (Do NOT evaporate to dryness) Step6->Step7 Step8 Analyze Product (FT-IR, NMR) Step7->Step8 End Pure 1-Azidooctane Step8->End

Key Considerations for Researchers

  • Solvent Choice: DMF is commonly used due to its high boiling point and ability to dissolve both sodium azide and organic halides. Other polar aprotic solvents like DMSO may also be suitable.
  • Scale-Up: The microwave method is highly efficient for small-scale reactions. For larger scales, the classical thermal method is more practical, though the extended reaction time should be considered.
  • Downstream Use: 1-Azidooctane is primarily used in the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click" reaction, to incorporate an octyl chain into triazole products for various applications, including as ligands in metal complexes [2] [1].

References

Thermodynamic Data for 1-Azidooctane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the condensed phase thermochemistry data available for 1-Azidooctane.

Property Value Unit Method Reference
Enthalpy of formation (liquid, ΔfH°liquid) 96.7 kJ/mol Combustion Calorimetry (Ccb) [1] [2]
Enthalpy of combustion (liquid, ΔcH°liquid) -5674.0 ± 3.0 kJ/mol Combustion Calorimetry (Ccb) [1] [2]
Molecular Weight 155.24 g/mol - [1]
Molecular Formula C₈H₁₇N₃ - - [3] [1]

Experimental Protocols for Key Data

The available thermodynamic data were determined through specific experimental methodologies:

  • Combustion Calorimetry: The core thermochemical data (enthalpies of formation and combustion) were obtained using this method [1]. In this technique, a pure sample of 1-Azidooctane is combusted in a high-pressure oxygen atmosphere within a sealed calorimeter. The heat released is measured precisely, and through analysis of the combustion products and application of thermodynamic cycles, the standard enthalpy of formation is calculated.
  • Vapor Pressure Measurement: A scientific study investigated the vapor pressures and enthalpies of vaporization for several azides, including 1-Azidooctane, using the transpiration method [4]. In this method, an inert gas is passed over the sample at a controlled temperature, carrying the vapor. The vapor is then trapped and the amount is determined, allowing for the calculation of vapor pressure as a function of temperature. The enthalpy of vaporization is then derived from the temperature dependence of the vapor pressure.

Summary of Data Availability and Research Context

The following diagram outlines the known and typically required data for a compound like 1-Azidooctane, highlighting the current gaps.

G Start 1-Azidooctane Thermodynamic Profile Known Known Data Start->Known Unknown Unknown/Not Publicly Available Start->Unknown CondensedThermo Condensed Phase Thermochemistry: • ΔfH°liquid • ΔcH°liquid Known->CondensedThermo Structure Structural Identifiers: • Molecular Formula • Average Mass • InChI Key Known->Structure PhaseChange Phase Change Properties: • Melting Point (Tfus) • Boiling Point (Tboil) • Vapor Pressure Curve • ΔvapH° (Enthalpy of Vaporization) Unknown->PhaseChange AdditionalProps Additional Properties: • Heat Capacity (Cp) • Critical Constants (Tc, Pc) Unknown->AdditionalProps

Available and missing thermodynamic data for 1-Azidooctane.

Based on the search results, here is an assessment of the available information:

  • Available Data: The most robust data available are the standard enthalpy of formation and combustion for the liquid phase, sourced from the NIST Chemistry WebBook, which is a highly authoritative reference [1].
  • Missing Data: Key properties for a comprehensive thermodynamic profile are missing from the public domain. These include melting point, boiling point, vapor pressure as a function of temperature, and the enthalpy of vaporization [4]. Although one study explicitly measured vapor pressures for 1-Azidooctane, the numerical data and results are not provided in the accessible abstract [4].
  • Safety Note: Organic azides can be unstable and may decompose violently upon heating, shock, or friction [4]. This characteristic might explain the relative scarcity of extensive thermodynamic data and should be a primary consideration for any experimental work.

References

1-Azidooctane logP and hydrophobicity

Author: Smolecule Technical Support Team. Date: February 2026

Computational Prediction of logP

For a compound like 1-Azidooctane, computational methods provide a rapid way to estimate its logP. The table below summarizes the main classes of prediction models, their foundational principles, and their reported performance.

Method Type Representative Tools/Models Basic Principle Reported Performance (RMSE)
Deep Learning (Graph-based) DNNtaut Model [1] Uses graph convolution on molecular structures, with data augmentation for tautomers. 0.47 log units (test set) [1]
Atom-based ALOGP, SLOG [2] Sums contributions from individual atoms based on their type and hybridization [3]. Varies by model and test set [2]
Fragment-based CLOGP, KOWWIN [1] Sums hydrophobic contributions of predefined molecular fragments plus correction factors [4]. Varies by model and test set [1]
Property-based (Physical) FElogP [2] Calculates transfer free energy from water to octanol using molecular mechanics (MM-PBSA). 0.91 log units (diverse test set) [2]

These computational approaches offer a balance of speed and accuracy. The Deep Learning (DNNtaut) and property-based (FElogP) models are particularly noteworthy for their high performance on diverse chemical sets [1] [2].

Experimental Determination of logP

Experimental measurement remains the gold standard for obtaining logP values. Here are the detailed protocols for the key methods cited in the search results.

Method Key Protocol Details Best For / Notes

| Shake-Flask [1] | 1. Dissolve the compound in a pre-saturated mixture of n-octanol and water. 2. Shake vigorously to reach partitioning equilibrium. 3. Separate phases by centrifugation. 4. Analyze concentration in each phase using a technique like HPLC-UV/UV [2]. | The classic, direct method. Can be unreliable for very high or low logP values due to analytical challenges in the dilute phase [1]. | | Slow-Stirring [1] | 1. Similar setup to shake-flask, but the two-phase system is stirred slowly and gently for an extended period (often >24 hours). 2. Aim is to minimize the formation of troublesome emulsions. 3. Concentration analysis as above. | Considered more reliable for compounds with extreme logP values (logP > 5) [1]. | | Reversed-Phase HPLC [1] | 1. Use a non-polar stationary phase (e.g., C18 or C8 column). 2. Employ a mobile phase gradient from water to an organic solvent like methanol or acetonitrile. 3. Measure the compound's retention time. 4. Correlate the retention time (or derived capacity factor) with known logP values of standards to calibrate the system [2]. | An indirect, high-throughput method. Excellent for profiling many compounds quickly. The relationship between retention time and logP must be empirically established [1]. |

The following diagram illustrates the general workflow for the direct shake-flask and slow-stir methods:

G Start Start: Prepare Compound SatMix Pre-saturate n-Octanol and Water Phases Start->SatMix Dissolve Dissolve Compound in Mixture SatMix->Dissolve Shake Shake Flask Method: Vigorous Agitation Dissolve->Shake Stir Slow-Stir Method: Gentle, Prolonged Stirring Dissolve->Stir Separate Separate Phases (Centrifugation) Shake->Separate Stir->Separate Analyze Analyze Concentrations (e.g., HPLC-UV) Separate->Analyze Calc Calculate logP Analyze->Calc End End: logP Value Calc->End

Interpreting Hydrophobicity in Context

For 1-Azidooctane, which contains a polar azido group (-N₃) attached to a long octyl chain, its hydrophobicity is a result of the competition between these moieties. The long hydrocarbon chain will dominate, making the molecule fairly hydrophobic, but the azide group may slightly reduce the logP compared to a pure alkane.

  • Relationship to Bioconcentration: Hydrophobicity, often quantified by logP, is a primary driver for a chemical's potential to accumulate in organisms. The Bioconcentration Factor (BCF) is directly modeled using logP and other descriptors in machine learning approaches, underscoring its environmental and toxicological importance [5].
  • Beyond logP: logD for Ionizable Compounds: If your compound (unlike 1-Azidooctane) can ionize, the Distribution Coefficient (logD) is more relevant. LogD accounts for the pH-dependent distribution of all ionized and unionized species of a compound between octanol and water [4]. It can be calculated from the logP and the pKa of the compound.

References

1-Azidooctane storage and handling

Author: Smolecule Technical Support Team. Date: February 2026

Hazards and Safety Overview

Primary Hazards:

  • Explosion Risk: Organic azides like 1-Azidooctane can decompose explosively with minimal input of heat, shock, or friction [1].
  • Toxicity: Exposure to azide compounds can cause symptoms including rapid breathing, dizziness, weakness, headache, nausea, vomiting, rapid heart rate, and skin burns or blisters [1].

Conditions to Avoid:

  • Heat and Shock: Avoid sources of heat, pressure, and mechanical shock [1].
  • Light: Azides are generally sensitive to light. One study noted that the photolytic effects on the azide functional group require further investigation, confirming it as a factor for instability [2].
  • Incompatible Materials:
    • Halogenated Solvents (e.g., methylene chloride, chloroform): Can form highly explosive compounds like diazidomethane [1].
    • Heavy Metals and their salts: Can form highly shock-sensitive metal azide salts [1].
    • Strong Acids: Can lead to the formation of highly toxic and explosive hydrazoic acid [1].
    • Ground Glass Joints: May cause explosive decomposition; avoid contact [1].

Storage and Handling Protocols

Storage Specifications

The following table summarizes the critical storage parameters for 1-Azidooctane:

Storage Parameter Requirement Rationale & Additional Notes
Temperature 2°C to 8°C (cool, below room temperature) [1] Prevents thermal degradation and reduces risk of explosive decomposition [1].
Light Light-sensitive; store in amber or opaque containers in a dark place [3] Prevents photochemical degradation. A recent study confirms photolytic decomposition of the azide group [2].
Humidity Low-humidity environment; use desiccants [3] Prevents moisture absorption and hydrolysis, which could lead to hazardous by-products [1].
Container Air-tight containers made of glass or compatible high-density plastic [3] Prevents reaction with air and moisture. Avoid metal containers or spatulas to prevent formation of sensitive metal azides [1].
Segregation Store alone; group classification: Storage Group X [1] Must be stored away from all other chemicals, especially strong oxidizers, acids, heavy metals, and halogenated solvents [1].
Experimental Handling Procedures

Personal Protective Equipment (PPE):

  • Mandatory: Lab coat, safety glasses (or a face shield), and chemically resistant gloves [1].

Engineering Controls:

  • Conduct all procedures, including setup, work-up, and clean-up, in a fume hood with the sash lowered as much as practical [1].
  • Use a blast shield for additional protection [1].
  • Keep the work area clear of unnecessary chemicals and equipment [1].

General Handling Rules:

  • Never work alone.
  • Use the smallest amount possible for your experiment [1].
  • Do not concentrate azide-containing mixtures via rotary evaporation or distillation due to explosion risks [1].
  • Never use metal spatulas. Use spatulas made of ceramic or robust plastic for weighing and transferring [1].
  • Write and review a Standard Operating Procedure (SOP) and conduct dry runs before using azides [1].

Stability Assessment and Waste Disposal

Organic Azide Stability Evaluation

Research indicates that 1-Azidooctane (C8H17N3) can be isolated and stored, but with precautions. Use these guidelines to assess stability:

  • Carbon-to-Nitrogen Ratio (C/N): For 1-Azidooctane, the formula is C8H17N3. The C/N ratio is calculated as (8 carbon atoms) / (3 nitrogen atoms) ≈ 2.67.
    • Azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be stored below room temperature at no more than 1 M concentration and a maximum of 5 grams of material [1].
  • Rule of Six: This rule suggests at least six carbon atoms per energetic functional group for relative safety. 1-Azidooctane has eight carbon atoms for one azide group, satisfying this rule [1].
Experimental Planning Workflow

The following diagram outlines the critical decision-making process for planning an experiment with 1-Azidooctane:

Start Start: Plan Experiment with 1-Azidooctane CheckStability Check Stability Criteria (C/N Ratio = 2.67, Rule of Six) Start->CheckStability WriteSOP Write & Review Standard Operating Procedure CheckStability->WriteSOP PrepControls Prepare Engineering Controls (Fume Hood, Blast Shield) WriteSOP->PrepControls DryRun Perform Dry Run (No Azide) PrepControls->DryRun Execute Execute Experiment (With PPE, Small Quantities) DryRun->Execute Waste Collect Waste in Dedicated Container Execute->Waste

Experimental workflow for 1-Azidooctane use

Waste Disposal
  • Collect all azide waste in a container designated solely for azide waste [1].
  • Do not mix with other chemical waste streams.
  • Contact your institutional environmental health and safety (EHS) department for specific disposal protocols.

References

Comprehensive Application Notes & Protocols: CuAAC Reaction with 1-Azidooctane for Bioconjugation and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CuAAC Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), recognized by the 2022 Nobel Prize in Chemistry, represents a paradigm shift in efficient linkage chemistry for biomedical applications. This reaction exemplifies true "click chemistry" characteristics—high yields, mild reaction conditions, exceptional selectivity, and remarkable tolerance to diverse functional groups [1]. The bio-orthogonal nature of CuAAC is particularly valuable, as neither azides nor terminal alkynes are commonly found in natural biological systems, enabling selective conjugation without interfering with native biochemical processes [2]. The reaction between 1-azidooctane and terminal alkynes provides an efficient route to 1,4-disubstituted triazoles that serve as stable bioisosteres for amide bonds, making them valuable in drug discovery and biomaterial development [3].

The fundamental CuAAC transformation involves a cycloaddition between organic azides and terminal alkynes, accelerated by copper(I) catalysis to achieve rate enhancements of 10⁷ to 10⁸ compared to the thermal Huisgen cycloaddition [1]. This exceptional acceleration, combined with complete regioselectivity for 1,4-triazoles, has established CuAAC as a cornerstone methodology in chemical biology, materials science, and pharmaceutical development [4]. The reaction proceeds effectively under aqueous conditions across a broad pH range (4-12) and tolerates a remarkable variety of functional groups, enabling applications ranging from biomolecule labeling to polymeric material synthesis [5].

CuAAC Reaction Fundamentals and Green Chemistry Principles

Historical Context and Mechanism

The classical Huisgen 1,3-dipolar cycloaddition between azides and alkynes required elevated temperatures and typically produced regioisomeric mixtures of 1,4- and 1,5-disubstituted triazoles, limiting its synthetic utility [1]. The breakthrough discovery by Meldal and Sharpless that copper(I) catalysis exclusively generates the 1,4-regioisomer under mild conditions revolutionized this synthetic approach [4]. The mechanism proceeds through a dicopper acetylide intermediate that activates the alkyne toward [3+2] cycloaddition with the azide, followed by ring closure to form the triazole product [6].

The catalytic cycle begins with formation of a copper acetylide complex from the terminal alkyne and Cu(I) species. This coordinates a second copper atom, creating a dicopper center that activates the system toward azide addition [6]. The azide then coordinates to the dicopper core, forming the first C-N bond and generating a six-membered metallacycle intermediate. Subsequent intramolecular C-N bond formation yields the triazolyl-copper intermediate, which undergoes protonolysis to release the 1,2,3-triazole product while regenerating the copper catalyst [1].

Green Solvents and Sustainable Reaction Media

Traditional organic solvents have been largely replaced by sustainable alternatives in modern CuAAC applications, aligning with green chemistry principles. Recent advances have demonstrated excellent performance in:

  • Aqueous systems: Water accelerates CuAAC reactions due to favorable coordination with copper intermediates [4]
  • Glycerol (Gly): A biomass-derived solvent that enables catalyst recycling and enhances reaction rates [4]
  • Deep Eutectic Solvents (DES): Biodegradable ionic liquid analogues that facilitate reagent solubilization [4]

The use of glycerol as a reaction medium is particularly noteworthy, as it allows the CuI/glycerol catalytic system to be recycled for up to six consecutive cycles while maintaining high efficiency [4]. This bio-derived solvent enables quantitative conversions at room temperature with low catalyst loadings (1 mol% Cu), outperforming traditional dichloromethane which requires longer reaction times (24 hours) [4].

Table 1: Comparison of Copper Catalysts for CuAAC with 1-Azidooctane

Catalyst System Solvent Temperature Time Yield Features
CuSO₄·5H₂O/Sodium Ascorbate Water Room Temperature 1-2 hours >90% Most common system, requires reducing agent
CuI Glycerol Room Temperature 1 hour >95% Recyclable, sustainable solvent
CuI/L-Proline Glycerol Room Temperature 30-45 min >95% Accelerated kinetics, biocompatible
CuNPs Solvent-free 50-80°C 2-4 hours 85-90% Heterogeneous, easy recovery
CuBr t-BuOH/H₂O 50°C 3 hours 88% Acid-sensitive substrates

Experimental Protocols for 1-Azidooctane Conjugation

Standard Laboratory Protocol for Biomolecule Functionalization

This optimized protocol describes the conjugation of 1-azidooctane with a model protein containing terminal alkyne groups at a concentration of 50 μM, representing typical bioconjugation conditions [7].

3.1.1 Materials and Stock Solutions
  • CuSO₄: 20 mM in ultrapure water (store at room temperature)
  • Ligand THPTA: 50 mM in water (tris(3-hydroxypropyltriazolylmethyl)amine) [7]
  • Sodium ascorbate: 100 mM in water (prepare fresh before use)
  • Aminoguanidine hydrochloride: 100 mM in water (optional, for protein protection)
  • 1-Azidooctane: 5 mM stock in DMSO or ethanol
  • Biomolecule-alkyne: 50 μM in 100 mM potassium phosphate buffer, pH 7.0
  • Buffer: 100 mM potassium phosphate, pH 7.0 (other buffers such as HEPES or Tris also suitable)
3.1.2 Step-by-Step Procedure
  • In a 2 mL Eppendorf tube, combine 432.5 μL of the biomolecule-alkyne solution (57.8 μM in alkyne) with 10 μL of 1-azidooctane stock solution (5 mM)

  • Prepare the catalyst premix in a separate tube:

    • 2.5 μL CuSO₄ (20 mM stock)
    • 5.0 μL THPTA ligand (50 mM stock)
    • Mix thoroughly and incubate for 2 minutes to form the Cu(I)-ligand complex
  • Add the catalyst premix to the reaction tube

  • Add 25 μL of aminoguanidine hydrochloride (100 mM stock) if working with sensitive proteins

  • Initiate the reaction by adding 25 μL of fresh sodium ascorbate (100 mM stock)

  • Close the tube tightly to minimize oxygen ingress and mix by inverting several times

  • Allow the reaction to proceed for 1 hour at room temperature with slow rotation (approximately 30 rpm)

  • Terminate the reaction by adding excess EDTA (50 mM final concentration) or proceed to purification

3.1.3 Workup and Purification

For protein conjugates, remove copper ions by dialysis against EDTA-containing buffer (1-10 mM EDTA in appropriate buffer) followed by extensive dialysis without EDTA. Alternatively, use size-exclusion chromatography with EDTA in the elution buffer. For small molecules, extraction with EDTA-containing aqueous solution followed by standard organic workup is effective.

G CuAAC Workflow: 1-Azidooctane Conjugation A Prepare Biomolecule-Alkyne (50 μM in buffer) B Add 1-Azidooctane (2 eq, 100 μM) A->B C Premix CuSO₄ & THPTA (5:1 ligand:copper) B->C D Add Sodium Ascorbate (1 mM final) C->D E React 1h with Rotation (Room Temperature) D->E F Purify Conjugate (Dialysis/Chromatography) E->F

Table 2: Final Reaction Concentrations for 1-Azidooctane CuAAC

Component Stock Concentration Volume Added (μL) Final Concentration Purpose
Biomolecule-alkyne 57.8 μM 432.5 50 μM Reaction substrate
1-Azidooctane 5 mM 10 100 μM 2 equivalents to alkyne
CuSO₄ 20 mM 2.5 100 μM Catalyst precursor
THPTA ligand 50 mM 5.0 500 μM Accelerating ligand, prevents oxidation
Sodium ascorbate 100 mM 25 5 mM Reducing agent (maintains Cu(I))
Aminoguanidine 100 mM 25 5 mM Protects protein from oxidation
Sustainable Protocol Using Glycerol Solvent System

For applications emphasizing green chemistry principles, this glycerol-based protocol offers an excellent alternative [4]:

  • Dissolve alkyne-functionalized biomolecule (50 μM) and 1-azidooctane (2 equiv) in anhydrous glycerol (500 μL total volume)

  • Add CuI (1 mol%) and L-proline (5 mol%) as solid powders or concentrated stock in minimal DMSO

  • Stir reaction mixture at room temperature for 1-2 hours

  • Monitor completion by TLC or MS

  • Isolate product by extraction with ethyl acetate/water or direct purification

  • Recover glycerol phase containing catalyst for reuse in subsequent cycles

Reaction Mechanism and Optimization Strategies

Detailed Mechanistic Pathway

The CuAAC mechanism involves a sophisticated multistep catalytic cycle with copper playing a dual role in both activating the alkyne and stabilizing the reaction intermediates [1] [6]. The process begins with π-coordination of Cu(I) to the terminal alkyne, enhancing the acidity of the proton, which is abstracted by a base to form the key copper(I) acetylide intermediate. This copper acetylide then coordinates a second Cu(I) center, creating a highly reactive dicopper acetylide complex that activates the system toward nucleophilic attack [1].

The azide approaches this dicopper complex, with the terminal nitrogen engaging in nucleophilic attack on the internal carbon of the acetylide, forming the first C-N bond and generating a six-membered copper metallacycle [6]. This metallacycle then undergoes ring contraction through formation of the second C-N bond, yielding a triazolyl-copper complex. Proton transfer from the original alkyne proton source releases the final 1,4-disubstituted triazole product while regenerating the copper catalyst for subsequent cycles [1].

G CuAAC Mechanism with 1-Azidooctane A Terminal Alkyne + Cu(I) B Copper(I) Acetylide Complex A->B Base C Dicopper Acetylide Activated Intermediate B->C + Cu(I) D Six-Membered Metallacycle C->D + 1-Azidooctane E Triazolyl-Copper Complex D->E Ring Contraction F 1,4-Disubstituted Triazole Product E->F Protonolysis

Critical Optimization Parameters

Successful implementation of CuAAC with 1-azidooctane requires careful attention to several key parameters:

  • Copper oxidation state control: Maintenance of Cu(I) is crucial, achieved through reducing agents (sodium ascorbate) or employing stable Cu(I) sources (CuI, CuBr) [7] [6]

  • Ligand design: Tris(triazolylmethyl)amine ligands like THPTA or TBTA serve dual purposes: accelerating the reaction through copper coordination and protecting biomolecules from copper-mediated oxidation [7] [2]

  • Oxygen exclusion: Despite relative tolerance to oxygen, exclusion enhances efficiency and minimizes biomolecule damage through reactive oxygen species [7]

  • Solvent selection: Aqueous systems with cosolvents (t-BuOH) often optimize solubility of 1-azidooctane while maintaining beneficial water effects on copper coordination [4]

  • pH optimization: Near-neutral pH (7-8) typically provides ideal balance between reaction rate and biomolecule stability [7]

Applications in Bioconjugation and Pharmaceutical Development

Biomolecule Labeling and Modification

The CuAAC reaction with 1-azidooctane enables efficient post-synthetic modification of biologically relevant molecules. In oligonucleotide labeling, complete conversion to labeled products can be achieved with just 2-5 equivalents of azide relative to alkyne-modified DNA, with reaction times between 30 minutes and 4 hours [2]. The resulting triazole linkage demonstrates remarkable stability and exhibits duplex-stabilizing effects when incorporated into nucleic acids, with reported Tm increases of 1-2°C [2].

For protein modification, the eight-carbon chain of 1-azidooctane provides optimal spacer length for conjugating hydrophobic moieties while minimizing potential disruption of protein folding or function. The elongated alkyl chain facilitates embedding into lipid bilayers, making 1-azidooctane conjugates particularly valuable for membrane protein studies and lipidation mimics [7].

Pharmaceutical Applications and Drug Delivery

The 1,2,3-triazole products derived from 1-azidooctane conjugation serve as effective amide bond isosteres with enhanced metabolic stability, resisting enzymatic degradation in biological systems [3]. These triazole linkages have been incorporated into various pharmaceutical architectures, including:

  • Prodrug conjugates: Utilizing the hydrophobic octyl chain for membrane penetration
  • Polymer-drug conjugates: Creating amphiphilic systems for self-assembly
  • Targeting moieties: Incorporating the triazole linkage into ligand-receptor systems

The host-guest chemistry of calixarene and resorcinarene platforms functionalized with 1-azidooctane derivatives has shown particular promise in drug encapsulation, enhancing solubility, bioavailability, and stability of therapeutic compounds under various conditions [6].

Analytical Methods and Characterization

Reaction Monitoring and Quality Control

Effective analysis of CuAAC reactions employing 1-azidooctane utilizes several complementary techniques:

  • Fluorogenic assays: Coumarin-based azides like the Wang probe provide sensitive fluorescence turn-on upon triazole formation, enabling real-time reaction monitoring [7]

  • Mass spectrometry: MALDI-TOF MS directly confirms conjugation success on biomolecules without purification [2]

  • Chromatographic methods: HPLC and UPLC with UV/Vis or MS detection quantify conversion and purity

  • NMR spectroscopy: ¹H NMR tracks disappearance of alkyne and azide signals while appearing triazole proton at ~7.5-8.0 ppm

Characterization of Final Products

Comprehensive characterization of 1-azidooctane conjugates should include:

  • Structural verification: NMR (¹H, ¹³C, COSY, HSQC) to confirm triazole regioisomer and alkyl chain integrity
  • Purity assessment: HPLC analysis with appropriate detection methods
  • Mass confirmation: HRMS (ESI or MALDI) of final product
  • Functional validation: Biophysical or biological assays specific to application

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Incomplete conversion: Increase catalyst loading (up to 250 μM Cu), extend reaction time, or add more reducing agent
  • Biomolecule degradation: Implement stronger ligand protection (THPTA at 5:1 ligand:copper ratio), add aminoguanidine, or reduce copper exposure time [7]
  • Precipitation issues: Incorporate co-solvents (DMSO, ethanol, t-BuOH) or surfactants to maintain solubility
  • Copper removal difficulties: Utilize copper-chelating resins or multiple dialysis steps against EDTA-containing buffers
Scalability and Process Considerations

For scale-up of 1-azidooctane CuAAC reactions:

  • Catalyst efficiency: Sustainable solvents like glycerol enable catalyst recycling for up to 6 cycles [4]
  • Purification strategies: Liquid-liquid extraction efficiently removes copper catalysts and excess 1-azidooctane
  • Quality control: Implement in-process monitoring to ensure consistent product quality
  • Environmental impact: Consider green solvent alternatives to minimize waste and enhance sustainability

Conclusion

The CuAAC reaction with 1-azidooctane represents a robust, efficient, and versatile methodology for constructing molecular conjugates with applications spanning chemical biology, materials science, and pharmaceutical development. The protocols outlined herein provide researchers with optimized procedures that balance reaction efficiency with practical considerations for handling sensitive biomolecules. The continued evolution of CuAAC methodology, particularly in sustainable solvent systems and advanced ligand designs, promises to further expand the utility of this transformative click chemistry reaction in both academic and industrial settings.

References

Synthesis and Application of Tris-Triazole Ligands with 1-Azidooctane in Micellar Nanoreactors

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes & Protocols


Introduction

The development of tris-triazole-based ligands incorporated into polymeric amphiphiles represents a significant advancement in the field of aqueous-phase catalysis, particularly for the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. A recent study demonstrates that co-assembling custom-synthesized polymeric ligands with commercial Pluronic P123 amphiphiles results in micellar nanoreactors (MNRs) with superior catalytic activity. Notably, the architectural configuration of the ligand—specifically whether it is a PEG-monotris-triazole amphiphile (MTA) or a PEG-ditris-triazole amphiphile (DTA)—and its concentration are more critical factors influencing the reaction rate than the hydrophobicity of the dendritic blocks. Spiking Pluronic P123 micelles with these ligands, especially MTA, yields MNRs with CuAAC reaction rates that surpass those achieved with the widely used Tris(benzyltriazolylmethyl)amine (TBTA) ligand [1].

These MNRs are engineered nanostructures comprising a hydrophobic core and a hydrophilic shell, which solubilize hydrophobic molecules and confine transition metal catalysts. This confinement minimizes catalyst toxicity while maintaining high catalytic activity, making MNRs a promising platform for performing bioorthogonal reactions in aqueous media and potentially in vivo [1].


Materials and Reagents

  • Polymeric Amphiphiles: Pluronic P123 (commercially available).
  • Ligand Precursors: PEG-ditris-triazole amphiphiles (DTAs) with varying alkyl chain lengths (e.g., DTA-C8, DTA-C10, DTA-C14). The synthesis involves a multi-step process starting from mPEG-propargyl [1].
  • Copper Source: Copper sulfate (CuSO₄).
  • Reducing Agent: Sodium ascorbate.
  • Substrates:
    • Alkyne-containing: Propyl-4-(prop-2-yn-1-yloxy)benzoate (Ak-1).
    • Azide-containing: Methyl-4-(azidomethyl)benzoate.
  • Solvent: Deionized water or suitable aqueous buffer.
  • Characterization Reagents: Nile red (for CMC determination).

Experimental Protocols

Synthesis of Ditris-Triazole-Based Amphiphiles (DTAs) with 1-Azidooctane

This protocol outlines the synthesis of a second-generation dendritic amphiphile, DTA-C8, using 1-azidooctane, based on orthogonal thiol-yne and CuAAC click chemistries [1].

  • Step 1: Synthesis of mPEG-di-NH₂
    • React mPEG-propargyl with cysteamine hydrochloride via a thiol-yne reaction [1].
  • Step 2: Synthesis of Azide Activator
    • Activate 3-azidopropanoic acid with 4-nitrophenol to obtain 4-nitrophenyl 3-azidopropanoate [1].
  • Step 3: Synthesis of mPEG-di-N₃
    • Couple the activated ester from Step 2 with mPEG-di-NH₂ to introduce azide functionalities [1].
  • Step 4: Synthesis of Branched mPEG-ditriazole-tetrayne
    • React mPEG-di-N₃ with an excess of tripropargylamine via a CuAAC reaction to create the first-tier tris-triazole branching points [1].
  • Step 5: Final DTA-C8 Synthesis
    • React the mPEG-ditriazole-tetrayne with an excess of 1-azidooctane via a second CuAAC reaction to form the second-generation dendritic amphiphile, DTA-C8, where the dendron is functionalized with four octyl chains [1].

The following diagram illustrates the synthetic workflow:

G mPEG mPEG-propargyl Step1 Thiol-yne reaction with cysteamine mPEG->Step1 Intermediate1 mPEG-di-NH₂ Step1->Intermediate1 Step2 Coupling with activated 3-azidopropanoate Intermediate1->Step2 Intermediate2 mPEG-di-N₃ Step2->Intermediate2 Step3 CuAAC with tripropargylamine Intermediate2->Step3 Intermediate3 mPEG-ditriazole-tetrayne Step3->Intermediate3 Step4 CuAAC with 1-Azidooctane Intermediate3->Step4 Final DTA-C8 Amphiphile Step4->Final

Preparation and Characterization of Spiked Micellar Nanoreactors (MNRs)
  • 3.2.1. Preparation of Spiked MNRs
    • Co-dissolve Pluronic P123 and the synthesized DTA (or MTA) in aqueous solution at desired molar ratios.
    • Agitate the mixture to ensure complete dissolution and self-assembly into mixed micelles. A common practice is to spike P123 micelles with a low molar percentage of the polymeric ligand [1].
  • 3.2.2. Determination of Critical Micelle Concentration (CMC)
    • Use the Nile red method [1].
    • Prepare a series of dilutions of the amphiphile in water.
    • Add a fixed, small volume of a Nile red stock solution in acetone to each dilution.
    • Measure the fluorescence intensity (excitation/emission: ~552/~636 nm) after equilibrium.
    • Plot fluorescence intensity versus amphiphile concentration. The CMC is determined as the intersection of the two linear regimes of the plot [1].
  • 3.2.3. Determination of Hydrodynamic Diameter (Dₕ)
    • Use Dynamic Light Scattering (DLS).
    • Filter the micellar solution through a 0.22 μm or 0.45 μm filter into a clean DLS cuvette.
    • Measure the intensity-weighted size distribution at a fixed angle and constant temperature (e.g., 25°C). The Z-average diameter is reported as the Dₕ [1].
CuAAC Reaction Protocol in MNRs
  • Step 1: MNR and Catalyst Loading
    • To an aqueous solution of the prepared spiked MNRs, add CuSO₄ (e.g., 1-5 mol%) and sodium ascorbate (e.g., 5-20 mol%). The copper ions will coordinate with the tris-triazole ligands within the micellar core [1].
  • Step 2: Substrate Addition
    • Add the hydrophobic alkyne (e.g., Ak-1) and hydrophilic azide (e.g., methyl-4-(azidomethyl)benzoate) substrates. The hydrophobicity of the alkyne will promote its partitioning into the micellar core [1] [2].
  • Step 3: Reaction Monitoring
    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 37°C).
    • Monitor reaction progress over time using a suitable analytical method, such as:
      • HPLC: Withdraw aliquots, quench if necessary, and analyze to determine substrate consumption and product formation.
      • NMR: Conduct in situ NMR experiments for real-time kinetic analysis [1].

Data Presentation and Analysis

Physicochemical Properties of Synthesized DTA Amphiphiles

Table 1: Characterization data for DTA amphiphiles with different alkyl chain lengths. [1]

Polymer Theoretical Mn (kDa) SEC Mn (kDa) Đ (Dispersity) CMC (μM) Dₕ (nm) Dₕ with CuSO₄ (nm)
DTA-C8 6.3 6.1 1.03 20 ± 1 11 ± 2 11 ± 3
DTA-C10 6.4 6.7 1.03 15 ± 1 12 ± 3 13 ± 2
DTA-C14 6.7 6.7 1.03 13 ± 1 16 ± 3 17 ± 5

Key Insights:

  • The CMC decreases with increasing alkyl chain length, confirming that more hydrophobic dendrons form more stable micelles [1].
  • All DTAs form micelles with a narrow size distribution (Dₕ ~11-17 nm), which slightly swell upon copper incorporation [1].
Influence of Ligand Architecture and Composition on CuAAC Rate

Table 2: Comparison of CuAAC reaction performance under different MNR conditions. [1]

MNR Composition Ligand Architecture Key Performance Findings
DTA-only Ditris-triazole (DTA) Displays a dampened reaction rate.
P123 + DTA Ditris-triazole (DTA) Significantly faster rates compared to DTA-only MNRs.
P123 + MTA Monotris-triazole (MTA) Highest reaction rates, outperforming those with DTA and even the standard TBTA ligand.

Key Insights:

  • The architectural configuration of the polymeric ligand is a dominant factor. MTA's linear structure in P123-based MNRs facilitates superior catalysis compared to the more branched DTA [1].
  • Simply mixing a small amount of these specialized ligands with commercial Pluronic P123 is a highly effective strategy, outperforming MNRs made from the pure ligands themselves [1].

Troubleshooting and Best Practices

  • Low Conversion/Yield:
    • Cause: Inefficient copper reduction or catalyst deactivation.
    • Solution: Ensure a fresh and sufficient quantity of sodium ascorbate is used as a reducing agent. Confirm the purity of ligands and reactants [1] [2].
  • Micelle Instability:
    • Cause: Operating below the CMC or using incorrect ratios of amphiphilic components.
    • Solution: Always work at concentrations well above the predetermined CMC. Optimize the spiking ratio of DTA/MTA to P123 for a balance between catalytic sites and micellar integrity [1].
  • Slow Reaction Kinetics:
    • Cause: Poor substrate partitioning or suboptimal ligand design.
    • Solution: Match substrate hydrophobicity with the micellar core. For CuAAC, prioritize the use of MTA-based ligands over DTA when spiking P123 micelles, as they have been shown to provide the fastest rates [1].

Conclusion

The synthesis of tris-triazole ligands using 1-azidooctane and their subsequent incorporation into Pluronic-spiked micellar nanoreactors provides a robust and efficient platform for conducting CuAAC reactions in aqueous environments. The key to high performance lies not in maximizing ligand hydrophobicity, but in optimizing the macromolecular architecture (favoring MTA over DTA) and the supramolecular assembly process. These protocols offer researchers a clear path to creating advanced catalytic systems with potential applications in green chemistry, biomaterial synthesis, and targeted drug development.


References

Application Notes and Protocols: 1-Azidooctane Polymer Functionalization for Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Abstract and Chemical Profile

1-Azidooctane is an eight-carbon alkyl chain terminated with a highly reactive azide group (-N₃), making it a valuable building block for post-polymerization modifications via click chemistry. Its primary role in polymer science is to serve as a facile functionalization handle, enabling the precise and efficient attachment of therapeutic payloads, targeting ligands, or other functional molecules to polymer backbones under mild, aqueous-compatible conditions. The azide group participates readily in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable 1,2,3-triazole linkages that are resistant to hydrolysis and metabolic degradation [1]. The hydrophobic octyl chain contributes to enhanced lipophilicity of the final polymer conjugate, which can influence critical pharmacokinetic parameters such as circulation half-life and cellular uptake [2].

The utility of 1-azidooctane and similar molecules lies in their ability to modulate polymer properties after the often-sensitive polymerization step. This modular approach allows researchers to incorporate fragile or complex functionalities—such as drugs, sugars, or peptides—after synthesizing a stable, "click-ready" polymer scaffold. This strategy is particularly powerful in drug delivery system (DDS) design, where it enables the creation of sophisticated, multifunctional platforms with controlled architecture and high loading capacity [1]. The resulting triazole linkage is not only robust but also can contribute to hydrogen bonding and dipole interactions, potentially influencing the overall conformation and behavior of the polymer conjugate in a biological environment.

Introduction and Therapeutic Applications

Click chemistry, recognized by the 2022 Nobel Prize in Chemistry, has revolutionized the design of biofunctional polymers for therapeutic applications [1]. These reactions, including various forms of azide-alkyne cycloadditions, are characterized by high yield, exceptional selectivity, and bio-orthogonality, allowing for conjugation in complex environments without interfering with native biological processes. The development of polymer-drug conjugates aims to overcome significant limitations of conventional therapeutics, such as poor solubility, rapid clearance, and off-target toxicity, by enhancing drug accumulation at the disease site.

A prominent application is the creation of STING-Activating Polymer–Drug Conjugates (SAPCon) for cancer immunotherapy. In this system, a novel dimeric amidobenzimidazole (diABZI) STING agonist was conjugated to a hydrophilic poly(dimethylacrylamide-co-azido-ethylmethacrylate) backbone via a cathepsin B-cleavable linker [2]. The polymer backbone is first decorated with azide-containing monomers, providing the anchorage points for the DBCO-functionalized drug via SPAAC. The resulting conjugate demonstrated prolonged circulation time and enhanced tumor accumulation in preclinical models, leading to a remodeled tumor microenvironment (TME), increased infiltration of CD8+ T cells, and potentiation of anti-PD-1 immune checkpoint blockade therapy [2]. This case study exemplifies how azide-functionalized polymers can be used to improve the pharmacological profile of potent but challenging drug molecules.

The workflow below illustrates the strategic role of 1-azidooctane functionalization in creating advanced drug delivery systems, from initial polymer synthesis to final biological application:

G Start Start: Polymer Backbone Design & Synthesis Step1 Step 1: Introduce Azide Handles (e.g., copolymerize with azido-ethylmethacrylate) Start->Step1 Step2 Step 2: Conjugate 1-Azidooctane via Esterification/Amidation (Hydrophobic Modifier) Step1->Step2 Step3 Step 3: Conjugate Drug Molecule via SPAAC Click Chemistry (e.g., DBCO-drug conjugate) Step2->Step3 SPAAC Reaction Step4 Step 4: Formulate Nanoparticle (Self-assembly driven by hydrophobic octyl chains) Step3->Step4 Step5 Step 5: In Vivo Application (Enhanced tumor accumulation and controlled drug release) Step4->Step5

Experimental Protocols

Protocol 1: Conjugation of 1-Azidooctane to a Poly(DMA-co-HEMA) Backbone

This protocol describes the synthesis of an azide-functionalized polymer scaffold, a prerequisite for subsequent drug conjugation via click chemistry.

  • Materials:

    • Poly(dimethylacrylamide-co-hydroxyethyl methacrylate) [P(DMA-co-HEMA)], Mn ≈ 20,000 g/mol, Đ ≤ 1.3.
    • 1-Azidooctane (95% purity).
    • N,N'-Dicyclohexylcarbodiimide (DCC).
    • 4-Dimethylaminopyridine (DMAP).
    • Anhydrous N,N-Dimethylformamide (DMF).
    • Diethyl ether, anhydrous.
    • Dialysis tubing (MWCO 3,500 Da).
  • Procedure:

    • Dissolve P(DMA-co-HEMA) (1.0 g, containing ~0.2 mmol HEMA units) in 20 mL of anhydrous DMF in a flame-dried round-bottom flask under a nitrogen atmosphere.
    • Add 1-azidooctane (1.5 molar equivalents per HEMA unit, 0.3 mmol, ~50 µL) to the stirring polymer solution.
    • Add DMAP (0.4 molar equivalents, 0.08 mmol, ~10 mg) followed by DCC (1.2 molar equivalents, 0.24 mmol, ~50 mg). Seal the flask and maintain the reaction at 25°C with continuous stirring.
    • Monitor the reaction progress by FT-IR spectroscopy, tracking the disappearance of the broad O-H stretch (~3400 cm⁻¹) and the appearance of the sharp azide stretch (~2100 cm⁻¹). The reaction is typically complete within 12-16 hours.
    • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea byproduct.
    • Precipitate the polymer by slowly adding the filtrate into 200 mL of vigorously stirred cold diethyl ether. Isolate the polymer by filtration or centrifugation.
    • Redissolve the crude polymer in a minimal amount of deionized water and dialyze against deionized water for 24 hours (with 6-8 water changes) to remove residual reagents and solvent.
    • Recover the pure azide-functionalized polymer, P(DMA-co-AzEMA), by freeze-drying. Obtain a white, fluffy solid. Characterize the final product by ¹H NMR (in D₂O or CDCl₃) to confirm functionalization efficiency and FT-IR to confirm the presence of the azide group.
Protocol 2: Drug Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the "click" conjugation of a DBCO-functionalized drug molecule (e.g., a STING agonist) to the azide-bearing polymer from Protocol 1.

  • Materials:

    • P(DMA-co-AzEMA) from Protocol 1.
    • DBCO-functionalized drug (e.g., diABZI-V/C-DBCO) [2].
    • Anhydrous Dimethyl sulfoxide (DMSO).
    • Phosphate Buffered Saline (PBS), pH 7.4.
    • Dialysis tubing (MWCO 10,000 Da).
  • Procedure:

    • Dissolve P(DMA-co-AzEMA) (100 mg, containing ~0.02 mmol azide groups) in 5 mL of a 1:4 (v/v) mixture of DMSO and PBS.
    • In a separate vial, dissolve the DBCO-drug (1.1 molar equivalents per azide group, 0.022 mmol) in 1 mL of anhydrous DMSO.
    • Add the DBCO-drug solution dropwise to the stirring polymer solution. Protect the reaction mixture from light and stir at room temperature.
    • Allow the SPAAC reaction to proceed for 6-8 hours. Monitor completion by a colorimetric or HPLC-based assay to confirm the consumption of the DBCO reagent.
    • Transfer the reaction mixture to dialysis tubing and dialyze against a 1:1 mixture of DMSO and water for 12 hours, followed by pure water for another 24 hours to remove unreacted drug and DMSO.
    • Recover the final polymer-drug conjugate by lyophilization. Characterize the conjugate by ¹H NMR, size-exclusion chromatography (SEC), and UV-Vis spectroscopy to determine drug loading efficiency and conjugate purity.

The following diagram visualizes the SPAAC conjugation mechanism and the key release mechanism of the active drug within the target cell:

G Polymer Azide-Functionalized Polymer (P(DMA-co-AzEMA)) Conjugate Polymer-Drug Conjugate (Via triazole linkage) Polymer->Conjugate SPAAC Click Reaction Drug DBCO-Drug Conjugate (e.g., diABZI with cathepsin B cleavable linker) Drug->Conjugate Endosome Cellular Uptake (Endocytosis) Conjugate->Endosome Release Cathepsin B Cleavage in Lysosome (Release of active drug) Endosome->Release

Experimental Data and Properties

Table 1: Physicochemical Properties of 1-Azidooctane and Related Reagents
Reagent CAS Number Molecular Weight (g/mol) Density (g/mL) Azide Content Solubility
1-Azidooctane 54551-93-4 155.23 ~0.88 1.93 mmol/g DMF, DMSO, THF
P(DMA-co-HEMA) N/A ~20,000 (Example) N/A N/A Water, DMF, DMSO
P(DMA-co-AzEMA) N/A ~20,500 (Calculated) N/A ~0.2 mmol/g Water, DMF, DMSO
DBCO-PEG4-NHS Ester 1425481-72-8 591.60 N/A N/A DMF, DMSO, Acetonitrile
Table 2: Reaction Optimization Parameters for SPAAC Conjugation
Parameter Optimal Condition Sub-Optimal Condition (Consequence)
Solvent System 20% DMSO / PBS >50% DMSO (Polymer precipitation)
Molar Ratio (DBCO:N₃) 1.1 : 1.0 1.0 : 1.0 (Incomplete conjugation)
Reaction Temperature 25 °C >37 °C (Potential drug degradation)
Reaction Time 6-8 hours <4 hours (Low yield)
Polymer Concentration 10-20 mg/mL >50 mg/mL (High viscosity, slow kinetics)
Table 3: Analytical Characterization Data for Polymer Conjugates
Analytic Method Key Findings / Metrics
P(DMA-co-AzEMA) ¹H NMR (CDCl₃/D₂O) Disappearance of HEMA -CH₂-OH peak at ~4.3 ppm; appearance of -CH₂- from 1-azidooctane at ~3.8 ppm.
P(DMA-co-AzEMA) FT-IR Strong, sharp absorption band at ~2100 cm⁻¹ (azide stretch).
SAPCon Conjugate SEC-MALS Shift in retention time; confirmed increase in molecular weight; low polydispersity (Ð < 1.2).
Drug Loading UV-Vis Spectroscopy Quantification using drug-specific λmax (e.g., 280 nm for diABZI); typical loading >85%.
In vitro Drug Release HPLC <5% drug release in PBS pH 7.4 in 24h; >80% release with cathepsin B enzyme.

Safety and Compliance

  • Azide Compounds: Organic azides, including 1-azidooctane, are classified as potential energetic materials and may decompose violently upon exposure to heat, shock, or friction, especially in concentrated form. Never isolate organic azides in pure form by distillation or evaporation to dryness. Always handle small quantities using appropriate personal protective equipment (PPE) behind a safety shield.
  • Reagent Handling: DCC is a potent skin sensitizer. Always use gloves and handle in a fume hood. DMAP is a toxic base and should be handled with care.
  • Waste Disposal: All waste containing azide compounds must be disposed of in accordance with local hazardous waste regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

Conclusion

The functionalization of polymers with 1-azidooctane provides a robust and versatile strategy for creating advanced drug delivery systems. The protocols outlined herein enable the reliable synthesis of azide-decorated polymer scaffolds and their subsequent conjugation to DBCO-functionalized therapeutics via bio-orthogonal SPAAC chemistry. The resulting conjugates, as demonstrated by the SAPCon platform, can significantly enhance the therapeutic index of drugs by improving their pharmacokinetics and enabling tumor-selective activation. This approach offers a modular and programmable platform for researchers and drug development professionals to engineer next-generation polymer therapeutics for oncology and beyond.

References

Application Notes: Enzyme-Powered Micellar Nanoreactors for Synergistic Therapy

Author: Smolecule Technical Support Team. Date: February 2026

1. Principle and Rationale Traditional prodrug nanomedicines often face limitations in inefficient in vivo activation, leading to suboptimal therapeutic outcomes and potential non-specific toxicity [1]. The nanoreactor platform described here is designed to overcome these barriers by creating a tumor-specific, cascade-amplified activation system. It leverages the acidic tumor microenvironment (TME) to initiate a localized reaction cycle that simultaneously generates high levels of reactive oxygen species (ROS) and releases a potent chemotherapeutic agent directly within the tumor. This dual action induces immunogenic cell death (ICD), priming the tumor for enhanced response to immunotherapy [1].

2. Workflow Overview The diagram below outlines the synthesis process and the mechanism of action of the micellar nanoreactors.

3. Materials and Reagents The table below lists the key components required for the synthesis of the nanoreactors.

Component Specification/Role Supplier Example
Polymer-Paclitaxel (PTX) Conjugate Piperidine-functionalized copolymer, acts as the prodrug backbone To be synthesized
Glucose Oxidase (GOD) Enzyme, catalyzes ROS-producing reaction Sigma-Aldrich
Phosphate Buffered Saline (PBS) 10 mM, pH 7.4; used for self-assembly Thermo Fisher Scientific
Dialysis Tubing Molecular weight cutoff (MWCO) appropriate for polymer (e.g., 3.5 kDa) Spectrum Labs
anti-PD-1 Antibody For in vivo combination therapy Bio X Cell

4. Experimental Protocol: Synthesis and Characterization

4.1. Preparation of Micellar Nanoreactors

  • Dissolution: Dissolve the polymer-PTX prodrug conjugate in 10 mL of PBS (10 mM, pH 7.4) at a concentration of 5 mg/mL.
  • Enzyme Addition: Add an aqueous solution of Glucose Oxidase (GOD) to the polymer solution under gentle vortexing to achieve a final GOD loading of 1 mg/mL.
  • Self-Assembly: Allow the mixture to stir at room temperature for 4 hours to facilitate the spontaneous formation of micellar structures with GOD encapsulated in the core.
  • Purification: Transfer the solution into a dialysis tube (MWCO 3.5 kDa) and dialyze against a large volume of PBS for 24 hours to remove unencapsulated GOD. Change the dialysis buffer every 6 hours.
  • Storage: The purified nanoreactor suspension can be stored at 4°C for up to one week. Characterize the size and encapsulation efficiency before use.

4.2. Key Characterization Assays

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoreactors.
  • BCA Assay: Quantify the encapsulation efficiency and loading capacity of GOD by lysing the micelles and comparing to a standard curve.
  • UV-Vis Spectroscopy: Confirm the presence of the PTX prodrug and quantify drug loading.

5. In Vitro and In Vivo Evaluation Protocols

5.1. In Vitro Cytotoxicity and ICD Assay

  • Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1) in 96-well plates at a density of 5,000 cells/well and culture for 24 hours.
  • pH Adjustment: Use culture media buffered to different pH levels (pH 6.5 to simulate the tumor microenvironment, and pH 7.4 as a normal tissue control).
  • Treatment: Treat cells with varying concentrations of the nanoreactors, free PTX, and empty micelles for 48-72 hours.
  • Viability Assessment: Use an MTT or CellTiter-Glo assay to quantify cell viability.
  • ICD Marker Detection: Analyze the supernatant for ICD markers like calreticulin (CRT) exposure on the cell surface and extracellular release of ATP and HMGB1 via ELISA.

5.2. In Vivo Efficacy in Orthotopic Model

  • Model Establishment: Establish an orthotopic pancreatic cancer model in immunocompetent mice.
  • Grouping: Randomize mice into treatment groups (n=5-8): (a) PBS control, (b) free PTX, (c) nanoreactors, (d) nanoreactors + anti-PD-1.
  • Dosing: Administer nanoreactors (equivalent to 5 mg/kg PTX) intravenously every 3 days for 4 cycles. For the combination group, administer anti-PD-1 antibody (200 µg per dose) intraperitoneally one day after each nanoreactor injection.
  • Monitoring: Monitor tumor volume via bioluminescence imaging and record body weight to assess systemic toxicity. The primary endpoint is overall survival.

6. Expected Outcomes and Data Analysis The table below summarizes the key results you should expect from a successful experiment.

Parameter Expected Outcome (Nanoreactor) Control (Free PTX)
Hydrodynamic Diameter ~100 nm, PDI < 0.2 N/A
GOD Encapsulation Efficiency > 80% N/A
Cytotoxicity (at pH 6.5) IC50 ~ 0.5 µg/mL (PTX eq.) IC50 ~ 2.0 µg/mL
CRT Exposure > 60% of cells < 15% of cells
Tumor Growth Inhibition > 80% ~50%
Median Survival Increase > 40 days (with anti-PD-1) ~15 days

Discussion and Troubleshooting

The data generated from these protocols should demonstrate the superior efficacy of the nanoreactors in an acidic TME, both in killing tumor cells and in inducing a potent immune response. The synergistic effect with anti-PD-1 therapy highlights the potential of this platform for combination immunotherapy [1].

  • Low GOD Encapsulation: Ensure the polymer solution is well-mixed during GOD addition. If problems persist, consider using a double-emulsion method.
  • Lack of pH-Specificity In Vitro: Verify the pH of your cell culture media after buffering. Confirm that the polymer architecture is designed for an ultra-pH-sensitive response.
  • Troubleshooting Graphviz Diagrams: If the provided DOT script does not render, ensure your Graphviz installation is version 2.40 or newer and supports the required features [2] [3]. The labeldistance attribute on edges has been set to 2.5 to ensure text clarity [4].

References

Application Notes and Protocols: 1-Azidooctane in the Synthesis of Dendritic Amphiphiles for Nanoreactors and Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dendritic Amphiphiles and 1-Azidooctane

Dendritic amphiphiles are highly branched molecules that combine hydrophobic and hydrophilic components, enabling self-assembly into micellar nanoreactors (MNRs) and drug delivery systems (DDS). These structures mimic biological membranes and enhance the solubility and delivery of hydrophobic therapeutic agents. The synthesis of these advanced materials frequently relies on click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), valued for its high efficiency and selectivity under mild conditions [1] [2].

Within this synthetic paradigm, 1-azidooctane serves as a critical building block for introducing hydrophobic alkyl chains into dendritic structures. The eight-carbon alkyl chain (C8) provides a specific balance of hydrophobicity, influencing the self-assembly, stability, and internal environment of the resulting micelles or dendrimers [1]. These properties are essential for applications such as catalysis in aqueous solutions and the encapsulation of hydrophobic drugs [1] [3]. This document provides detailed protocols and analytical data for the use of 1-azidooctane in synthesizing PEG-ditris-triazole amphiphiles (DTAs), along with key characterization methods and performance metrics.

Synthetic Protocol and Experimental Methodology

Synthesis of PEG-ditris-triazole Amphiphile (DTA-C8)

This protocol outlines the synthesis of a second-generation dendritic amphiphile, DTA-C8, using 1-azidooctane, as adapted from recent literature [1].

2.1.1 Materials and Equipment
  • Starting Material: mPEG-ditriazole-tetrayne (synthesized from 5 kDa mPEG-propargyl) [1].
  • Reagents: 1-Azidooctane (excess, ~5-10 equiv), Copper(II) Sulfate Pentahydrate (CuSO₄•5H₂O), Sodium Ascorbate.
  • Solvents: Dimethylformamide (DMF) or a mixture of tert-butanol (t-BuOH) and water.
  • Lab Equipment: Round-bottom flask, magnetic stirrer, Schlenk line (for inert atmosphere, if required), separation funnel, rotary evaporator.
  • Purification Equipment: Size Exclusion Chromatography (SEC) system, dialysis setup.
2.1.2 Step-by-Step Procedure
  • Reaction Mixture Preparation: Dissolve mPEG-ditriazole-tetrayne (1.0 equiv) in a degassed mixture of t-BuOH and water (4:1 v/v). Add a large excess of 1-azidooctane (5-10 equivalents per alkyne group) to the solution [1].
  • Catalyst Addition: Introduce the CuAAC catalyst system. A typical formulation is CuSO₄ (10-15 mol% per alkyne) and sodium ascorbate (20-50 mol% per alkyne) [1] [2]. The reaction mixture may be heated to 50-85 °C to ensure complete conversion [2].
  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) Spectroscopy. The completion is indicated by the disappearance of the azide peak near ~2100 cm⁻¹ [1].
  • Work-up and Purification:
    • Dilute the cooled reaction mixture with dichloromethane (DCM) and wash with water or a saturated aqueous solution of EDTA to chelate and remove copper residues.
    • Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
    • Purify the crude product via Size Exclusion Chromatography (SEC) or extensive dialysis against an organic solvent like acetone to remove unreacted 1-azidooctane and catalyst impurities [1].
  • Product Identification: The final product, DTA-C8, is obtained as a viscous liquid or solid. Verify its structure and purity using ( ^1H ) NMR spectroscopy and SEC [1].
Critical Reaction Parameters for CuAAC

The CuAAC reaction requires optimization for different dendritic scaffolds. Key parameters include:

  • Catalyst Load: Must be adjusted per reacting site on the dendrimer. Near-stoichiometric amounts relative to alkyne sites may be required for complete conversion of higher-generation dendrimers [2].
  • Solvent System: Aqueous/organic solvent mixtures (e.g., t-BuOH/H₂O, DMF, THF) are commonly used to solubilize both the hydrophilic dendron and hydrophobic 1-azidooctane [1] [2].
  • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) prevents oxidation of Cu(I) to Cu(II), which deactivates the catalyst and can lead to alkyne homocoupling side reactions [2].

G Start Start: mPEG-ditriazole-tetrayne + 1-Azidooctane Catalyst Add Catalyst System: CuSO₄, Sodium Ascorbate Start->Catalyst React Heat (50-85°C) Inert Atmosphere Catalyst->React Monitor Monitor Reaction (FTIR: N₃ peak ~2100 cm⁻¹) React->Monitor Monitor->React Azide Peak Present Workup Work-up: Dilute, Wash with EDTA solution Monitor->Workup Azide Peak Disappears Purify Purify: Size Exclusion Chromatography or Dialysis Workup->Purify End Product: DTA-C8 Characterize (NMR, SEC) Purify->End

Characterization and Analytical Data

Physicochemical Properties of DTA-C8

Following synthesis, the critical properties of the DTA-C8 amphiphile were determined [1].

Table 1: Characterization Data for DTA-C8 and Related Amphiphiles

Polymer Theoretical Mn (kDa) SEC Mn (kDa) Đ (Dispersity) CMC (μM) Hydrodynamic Diameter (DH, nm)
DTA-C8 6.3 6.1 1.03 20 ± 1 11 ± 2
DTA-C10 6.4 6.7 1.03 15 ± 1 12 ± 3
DTA-C14 6.7 6.7 1.03 13 ± 1 16 ± 3
  • Critical Micelle Concentration (CMC): The CMC was determined using the Nile Red method. DTA-C8 exhibited a CMC of 20 ± 1 μM, which is higher than that of its longer-chain analogs (DTA-C10, DTA-C14), indicating that shorter alkyl chains form less stable micelles [1].
  • Micelle Size and Structure: Dynamic Light Scattering (DLS) revealed that DTA-C8 self-assembles into micelles with a mean hydrodynamic diameter of 11 ± 2 nm. Upon encapsulation of CuSO₄, a slight swelling to ~11-13 nm was observed, confirming the incorporation of metal ions within the micellar core [1].
  • Purity and Molecular Weight: Size Exclusion Chromatography (SEC) confirmed the high purity and monodispersity of the product (Đ = 1.03) [1].

Functional Performance in Applications

Catalytic Performance in CuAAC Reactions

The DTA-C8 amphiphile was co-assembled with Pluronic P123 to form mixed micelles, the catalytic activity of which was evaluated for the model CuAAC reaction between propyl-4-(prop-2-yn-1-yloxy)benzoate (Ak-1) and methyl-4-(azidomethyl)benzoate [1].

Table 2: Influence of Amphiphile Architecture on CuAAC Reaction Rate

Ligand/Amphiphile System Key Architectural Feature Relative Performance in CuAAC
P123 + MTA Single tris-triazole ligand, mixed micelles Highest reaction rate
P123 + DTA-C8 Dual tris-triazole ligands, mixed micelles Significantly faster than DTA-only micelles
DTA-C8 (alone) Dual tris-triazole ligands, pure micelles Dampened reaction rate
Tris(benzyltriazolylmethyl)amine (TBTA) Common small-molecule ligand Outperformed by P123+MTA system
  • Key Finding: While pure DTA-C8 micelles showed a dampened reaction rate, spiking Pluronic P123 micelles with DTA-C8 created a nanoreactor with a significantly enhanced reaction rate. This highlights that architectural configuration and local ligand concentration are more critical for catalytic performance than the core hydrophobicity provided by the 1-azidooctane-derived chain [1].

Troubleshooting and Technical Notes

  • Incomplete Reaction: If the CuAAC reaction does not go to completion, as indicated by a residual azide peak in FTIR, consider increasing the catalyst load (CuSO₄ and sodium ascorbate), extending the reaction time, or using an inert atmosphere to protect the Cu(I) catalyst from oxidation [2].
  • Difficulty in Purification: Unreacted 1-azidooctane can be challenging to remove. If SEC is not available, repeated precipitation in a non-solvent (e.g., cold diethyl ether) or dialysis using membranes with an appropriate molecular weight cutoff (MWCO) are effective alternatives.
  • Tailoring Hydrophobicity: The hydrophobic domain and the resulting CMC can be fine-tuned by using azidoalkanes of different chain lengths. For instance, 1-azidodecane (C10) or 1-azidotetradecane (C14) will yield amphiphiles with lower CMCs and more hydrophobic cores, which may be desirable for solubilizing highly hydrophobic drugs [1] [4].

Conclusion

The synthetic application of 1-azidooctane via CuAAC click chemistry is a robust and efficient method for constructing well-defined dendritic amphiphiles like DTA-C8. These materials self-assemble into monodisperse micelles with tunable properties, making them excellent candidates for advanced applications such as micellar nanoreactors and drug delivery vehicles. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to utilize 1-azidooctane in the development of functional nanomaterials.

References

Comprehensive Application Notes and Protocols: 1-Azidooctane in Heterocyclic Compound Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

1-Azidooctane serves as a versatile building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles with significant pharmaceutical relevance. This protocol provides detailed methodologies for the synthesis, characterization, and application of 1-azidooctane in creating diverse heterocyclic scaffolds. Organic azides have emerged as crucial intermediates in modern drug discovery due to their participation in various cyclization and cycloaddition reactions, especially the renowned click chemistry transformations. The eight-carbon chain of 1-azidooctane provides optimal lipophilic character that enhances membrane permeability in biologically active molecules, while the azido group serves as a highly reactive handle for nitrogen incorporation into heterocyclic systems.

The applications of 1-azidooctane span the synthesis of triazole-based pharmaceuticals, quinoxaline derivatives, and various other N-heterocyclic compounds with demonstrated biological activities. Recent advances in heterocyclic chemistry have highlighted the importance of such azidoalkanes as precursors to compounds with antimicrobial, anticancer, and anti-inflammatory properties. This document provides researchers with optimized protocols, safety considerations, and analytical methods for employing 1-azidooctane in heterocyclic synthesis, supported by comprehensive experimental data and characterization parameters.

Safety and Stability Considerations

  • Explosive Potential: While many organic azides are known for their explosive properties and sensitivity to impact, friction, or heat, 1-azidooctane belongs to a category of longer-chain alkyl azides that demonstrate significantly reduced sensitivity. This improved safety profile makes it more suitable for laboratory-scale synthesis compared to short-chain or aromatic azides. [1]

  • Decomposition Risks: Despite its relative stability, 1-azidooctane should be handled with caution as it can decompose under strong heating conditions or in the presence of heavy metal salts, which may catalyze decomposition reactions. The decomposition typically releases nitrogen gas and may generate reactive nitrene intermediates.

  • Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat when handling 1-azidooctane. Work should be conducted in a well-ventilated fume hood to minimize exposure to vapors and potential decomposition products.

  • Storage Recommendations: Store 1-azidooctane in amber glass containers protected from light at temperatures between 2-8°C. Avoid contact with strong oxidizing agents or heavy metal compounds during storage and handling. Clearly label containers with the date of synthesis and expiration date (recommended 6-month stability when properly stored).

Synthesis Protocol for 1-Azidooctane

Reaction Setup and Procedure

Table 1: Reagents and Quantities for 1-Azidooctane Synthesis

Reagent/Material Quantity Molar Equivalents Purity/Specifications
1-Iodooctane 10.0 g (43.2 mmol) 1.0 ≥98%, anhydrous
Sodium Azide (NaN₃) 3.10 g (47.5 mmol) 1.1 ≥99%, reagent grade
Dimethyl Sulfoxide (DMSO) 50 mL - Anhydrous, ≥99.9%
Diethyl Ether 100 mL - ACS reagent grade
Distilled Water 75 mL - Deionized
Saturated Brine Solution 50 mL - -

Step-by-Step Procedure:

  • Reaction Mixture Preparation: In a 100 mL round-bottom flask, combine 1-iodooctane (10.0 g, 43.2 mmol) and sodium azide (3.10 g, 47.5 mmol) in anhydrous DMSO (50 mL). Stir the mixture using a magnetic stir bar at moderate speed (300-400 rpm) to ensure complete dissolution and mixing. [1]

  • Heating and Reaction Monitoring: Heat the reaction mixture to 100°C using an oil bath or heating mantle while maintaining continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase. The reaction typically reaches completion within 5 hours at this temperature. [1]

  • Work-up Procedure: After confirming complete consumption of the starting material by TLC, allow the reaction mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel and add 75 mL of distilled water followed by 50 mL of diethyl ether. Extract the aqueous layer twice more with fresh portions of diethyl ether (2 × 50 mL). Combine the organic layers and wash with saturated brine solution (50 mL) to remove residual DMSO.

  • Purification by Steam Distillation: Employ steam distillation as the preferred purification method. Transfer the crude product to a distillation apparatus and isolate 1-azidooctane via steam distillation. This method has been proven effective for obtaining high-purity product at scales up to 50 grams. [1]

  • Alternative Purification: If steam distillation equipment is unavailable, the compound can be purified by reduced-pressure distillation. Collect the fraction boiling at 70-72°C at 15 mmHg. This method yields 1-azidooctane as a colorless liquid with high purity (≥98% by GC analysis). [1]

Characterization and Quality Control

Table 2: Characterization Data for 1-Azidooctane

Analytical Method Expected Result Reference Standard
GC-MS Retention time: 8.2 min (HP-5 column) ≥98% purity
¹H NMR (CDCl₃) δ 3.25 (t, J = 7.0 Hz, 2H, CH₂N₃), 1.60 (m, 2H, CH₂), 1.30 (m, 10H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃) -
¹³C NMR (CDCl₃) δ 51.5 (CH₂N₃), 31.8, 29.2, 29.1, 28.8, 26.7, 22.6 (CH₂), 14.1 (CH₃) -
FT-IR (neat) 2095 cm⁻¹ (strong, N₃ stretch), 2930, 2858 cm⁻¹ (CH stretch) -
Density (25°C) 0.88 g/mL -

Yield Calculation: The typical isolated yield of purified 1-azidooctane ranges from 85-90% (approximately 5.8-6.2 g from 10.0 g of 1-iodooctane). Calculate the percentage yield based on the limiting reagent (1-iodooctane).

Heterocyclic Synthesis Applications

Triazole Formation via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 1-azidooctane and terminal alkynes represents one of the most valuable applications of this compound, providing access to 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and excellent yields.

G cluster_conditions Reaction Conditions Azide 1-Azidooctane Reaction CuAAC Reaction Azide->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Triazole 1,4-Disubstituted Triazole Reaction->Triazole Conditions Solvent: t-BuOH/H₂O (1:1) Temperature: 25-50°C Time: 2-12 hours Base: Sodium Ascorbate Inert Atmosphere: N₂ or Ar Conditions->Reaction

Detailed Experimental Protocol:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 1-azidooctane (1.55 g, 10 mmol), phenylacetylene (1.02 g, 10 mmol), sodium ascorbate (0.12 g, 0.6 mmol), and CuSO₄·5H₂O (0.05 g, 0.2 mmol) in tert-butanol/water (1:1, 12 mL).

  • Reaction Execution: Flush the reaction vessel with nitrogen or argon to create an inert atmosphere. Stir the reaction mixture at 40°C for 6 hours, monitoring progress by TLC (hexane:ethyl acetate, 4:1).

  • Work-up and Isolation: After completion, dilute the reaction mixture with ethyl acetate (30 mL) and wash with brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate 10:1 to 4:1 gradient) to obtain the pure triazole derivative as a white solid. Typical yield: 85-92%.

This methodology has been successfully applied in the synthesis of hybrid quinoxaline-containing triazoles, which demonstrate significant biological potential in pharmaceutical applications. [2]

Synthesis of Quinoxaline-Triazole Hybrid Compounds

The synthesis of hybrid heterocyclic systems containing both quinoxaline and triazole moieties represents an important application of 1-azidooctane in medicinal chemistry.

Representative Protocol:

  • Click Reaction: React 1-azidooctane (1.55 g, 10 mmol) with 1-[(prop-2-yn-1-yl)-3-phenyl-1,2-dihydroquinoxalin-2(1H)-one] (2.63 g, 10 mmol) under standard CuAAC conditions as described in section 4.1.

  • Isolation and Characterization: Isolate the product 1-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3-phenyl-1,2-dihydroquinoxalin-2(1H)-one by filtration and recrystallization from ethanol. The compound typically forms colorless plate-like crystals suitable for X-ray crystallographic analysis. [2]

  • Structural Features: X-ray crystallography reveals that the molecule adopts a hairpin conformation with the dihydroquinoxaline unit being nearly planar (r.m.s. deviation = 0.030 Å) and the n-octyl chain in an all-trans conformation. The crystal packing shows association through C-H···O and C-H···N hydrogen bonds along with C-H···π(ring) interactions. [2]

Synthesis of Tetrazole Derivatives

1-Azidooctane can participate in [3+2] cycloadditions with nitriles to form tetrazole derivatives, which are important bioisosteres in medicinal chemistry.

Experimental Procedure:

  • Reaction Conditions: Combine 1-azidooctane (1.55 g, 10 mmol) with benzonitrile (1.03 g, 10 mmol) in toluene (10 mL) in a sealed tube. Heat the mixture at 110°C for 12-24 hours.

  • Catalyst Options: Alternatively, employ Lewis acid catalysts such as ZnBr₂ or SnCl₄ (10 mol%) to accelerate the reaction at lower temperatures (80-90°C).

  • Purification: After completion, concentrate the reaction mixture and purify by recrystallization from ethanol/water to obtain 1-octyl-5-phenyl-1H-tetrazole as a white crystalline solid. Typical yield: 70-80%.

Pharmaceutical Applications and Biological Relevance

Significance in Drug Discovery

Table 3: Pharmaceutical Applications of Heterocycles Derived from 1-Azidooctane

Heterocycle Type Biological Activities Clinical Relevance Specific Examples
1,2,3-Triazoles Antifungal, Antibacterial, Anti-Alzheimer's, Anti-COVID-19 Bioisosteres for amide bonds; improved metabolic stability and water solubility 1-Substituted-1,2,3-triazole derivatives show diverse pharmacological activities [3] [2]
Quinoxaline-Triazole Hybrids Anti-tuberculosis, Anti-cancer, Anti-inflammatory, Anti-malarial Versatile nitrogen-containing heterocyclic scaffold with extensive therapeutic applications 1-[(1-Octyl-1H-1,2,3-triazol-4-yl)methyl]-3-phenyl-1,2-dihydroquinoxalin-2(1H)-one [2]
Tetrazoles Antihypertensive, Antibacterial Metabolic stable bioisosteres for carboxylic acids in drug design 1-Octyl-5-phenyl-1H-tetrazole as scaffold for various bioactive molecules

The triazole ring system derived from 1-azidooctane is associated with diverse biological and pharmacological activities, including antifungal, antibacterial, anti-hypertensive, anti-Alzheimer's disease, and even anti-COVID-19 activities. [2] These heterocyclic systems serve as privileged scaffolds in medicinal chemistry due to their ability to participate in key molecular interactions with biological targets.

Structure-Activity Relationship Considerations

The octyl chain in heterocycles derived from 1-azidooctane contributes significantly to the lipophilicity and membrane permeability of the resulting pharmaceutical compounds. This extended alkyl chain can enhance binding affinity to hydrophobic pockets in enzyme active sites and improve pharmacokinetic properties by modulating log P values.

In the context of triazole-containing pharmaceuticals, the nitrogen atoms in the triazole ring can act as both hydrogen bond acceptors and, when protonated, as hydrogen bond donors, enabling diverse interactions with biological targets. The 1,2,3-triazole ring is particularly valued as a metabolically stable bioisostere for the amide bond, contributing to improved pharmacokinetic profiles and reduced susceptibility to enzymatic degradation. [3]

Experimental Data and Optimization Tables

Synthesis Optimization Parameters

Table 4: Optimization of 1-Azidooctane Synthesis Conditions

Parameter Screened Range Optimal Condition Impact on Yield
Temperature 25°C - 120°C 100°C Yield increases with temperature up to 100°C, then plateaus
Reaction Time 1 - 24 hours 5 hours 95% conversion achieved within 5 hours
Solvent DMSO, DMF, DMF/H₂O, DMSO/H₂O Anhydrous DMSO Highest conversion and purity in anhydrous DMSO
NaN₃ Equivalents 1.0 - 2.0 eq 1.1 eq Minimizes excess azide while ensuring complete conversion
Purification Method Column chromatography, distillation, steam distillation Steam distillation Excellent purity (≥98%) with minimal decomposition risk [1]
Characterization Data for Derived Heterocycles

Table 5: Characterization of Key Heterocyclic Compounds from 1-Azidooctane

Compound Molecular Formula Melting Point ¹H NMR Key Features Biological Activity
1-Octyl-4-phenyl-1H-1,2,3-triazole C₁₆H₂₃N₃ 62-64°C δ 7.72 (s, 1H, triazole-H), 7.65-7.35 (m, 5H, Ar-H), 4.35 (t, J=7.2 Hz, 2H, N-CH₂), 1.90 (m, 2H, CH₂) Antimicrobial potential
1-[(1-Octyl-1H-1,2,3-triazol-4-yl)methyl]-3-phenyl-1,2-dihydroquinoxalin-2(1H)-one C₂₅H₂₉N₅O 118-120°C δ 7.55 (s, 1H, triazole-H), 7.40-6.90 (m, 9H, Ar-H), 5.25 (s, 2H, N-CH₂), 4.30 (t, J=7.2 Hz, 2H, N-CH₂) Broad-spectrum biological activity [2]
1-Octyl-5-phenyl-1H-tetrazole C₁₅H₂₂N₄ 85-87°C δ 8.10-7.45 (m, 5H, Ar-H), 4.45 (t, J=7.2 Hz, 2H, N-CH₂), 1.95 (m, 2H, CH₂) Bioisostere for carboxylic acids

Conclusion and Future Perspectives

The protocols outlined in this document demonstrate the synthetic utility of 1-azidooctane as a versatile building block for nitrogen-containing heterocycles with pharmaceutical relevance. The optimized synthesis procedure provides high-purity material in excellent yields, while the various heterocyclization methodologies enable access to diverse molecular scaffolds.

Future directions in this field may include the development of continuous-flow processes for safer and more scalable synthesis of 1-azidooctane and its derivatives, as such technologies have been shown to enhance safety when working with potentially hazardous azide compounds. [1] Additionally, the integration of non-conventional synthetic techniques such as microwave irradiation, mechanochemistry, or sonochemical methods may offer improved reaction efficiencies and greener synthetic profiles for the derived heterocyclic systems. [4]

The strategic incorporation of 1-azidooctane-derived heterocycles into drug discovery programs continues to hold significant promise, particularly as these scaffolds demonstrate compatibility with modern medicinal chemistry optimization principles and exhibit favorable drug-like properties.

Appendices

Chemical Safety Handling Protocol

Azide Compound Safety Assessment:

  • Small-Scale Testing: Before conducting large-scale reactions, perform a small-scale test (100 mg or less) to assess the stability and decomposition behavior of new azide compounds.

  • Decomposition Sign Indicators: Watch for discoloration, gas evolution, or precipitate formation as potential indicators of instability or decomposition.

  • Emergency Procedures: In case of suspected decomposition, evacuate the area immediately and contact safety personnel. Do not attempt to handle potentially explosive materials without proper training and equipment.

  • Waste Disposal: Dispose of azide-containing waste by slowly adding to a large volume of sodium hypochlorite solution (bleach) in a well-ventilated fume hood to oxidize azides to nitrogen gas.

NMR Spectra Interpretation Guide

¹H NMR Key Chemical Shifts for 1-Azidooctane and Derivatives:

  • CH₂N₃ protons: δ 3.20-3.30 ppm (triplet, integrates for 2H)
  • Triazole CH proton: δ 7.70-7.80 ppm (singlet, integrates for 1H)
  • Aromatic protons: δ 7.20-8.10 ppm (multiple signals, integrate for aromatic ring)
  • Alkyl chain protons: δ 0.80-1.80 ppm (complex multiplet patterns)

Diagnostic IR Absorptions:

  • Azide stretch: 2090-2100 cm⁻¹ (strong, sharp)
  • Triazole ring vibrations: 1400-1600 cm⁻¹ (multiple medium-intensity bands)

References

1-Azidooctane in anticancer agent synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of 1-Azidooctane

The synthesis of 1-azidooctane is a nucleophilic substitution reaction. The following protocol is adapted from a procedure used to prepare a triazole ligand for metal complexes [1].

Detailed Experimental Protocol

  • Objective: To synthesize 1-azidooctane from 1-bromooctane.

  • Principle: This reaction involves the substitution of a bromide ion with an azide ion (N₃⁻), facilitated by sodium azide (NaN₃). The azide group serves as a reactive handle for subsequent click chemistry reactions.

    G BrC8 1-Bromooctane Reaction Reaction Condition 60-70 °C, 5-6 hours BrC8->Reaction NaN3 Sodium Azide (NaN₃) NaN3->Reaction DMF DMF (Solvent) DMF->Reaction Azidooctane 1-Azidooctane Reaction->Azidooctane

  • Materials:

    • Starting Material: 1-Bromooctane (10 mL, ~0.06 mol) [1].
    • Reagent: Sodium azide (NaN₃, 11.18 g, ~0.17 mol) [1].
    • Solvent: Anhydrous N,N-Dimethylformamide (DMF, 70 mL) [1].
    • Extraction Solvent: Diethyl ether (~350 mL) [1].
    • Purification: Silica gel for flash chromatography; n-hexane as eluent [1].
  • Procedure:

    • Add sodium azide to a solution of 1-bromooctane in DMF in a round-bottom flask [1].
    • Stir the suspension at 60-70 °C for 5-6 hours [1]. Monitor the reaction progress by thin-layer chromatography (TLC).
    • After completion, pour the reaction mixture into 140 mL of distilled water in a separatory funnel [1].
    • Extract the aqueous mixture with diethyl ether (3 x ~50 mL). Combine the organic layers [1].
    • Wash the combined organic extract with a potassium chloride solution and distilled water, then dry over anhydrous sodium sulfate (Na₂SO₄) [1].
    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
    • Purify the crude product using flash chromatography (silica gel, n-hexane eluent) to obtain pure 1-azidooctane as a colorless liquid. The reported Rf value is 0.82 in n-hexane [1].

Applications in Anticancer Agent Synthesis

1-Azidooctane is used to introduce a lipophilic "tail" into molecules, which can enhance cell membrane permeability or modify interactions with biological targets. The primary method for its incorporation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click reaction" [2] [1] [3].

Application 1: Synthesis of Triazole Ligands for Anticancer Metal Complexes

A key application is synthesizing ligands for metal-based anticancer agents [1]. The workflow involves reacting 1-azidooctane with a dialkyne-functionalized pyridine core.

G Azide 1-Azidooctane Ligand Triazole Ligand (BOTMMP) Azide->Ligand Alkyne 2,6-bis((prop-2-yn-1-yloxy)methyl)pyridine Alkyne->Ligand CuCatalyst Cu(I) Catalyst CuCatalyst->Ligand Click Chemistry Complex Metal Complex Ligand->Complex Metal Metal Ions (Mn²⁺, Pd²⁺, Au³⁺) Metal->Complex

  • Experimental Protocol for Ligand Synthesis [1]:
    • Reaction: Mix 2,6-bis((prop-2-yn-1-yloxy)methyl)pyridine with a slight excess of 1-azidooctane in a suitable solvent like tert-butanol/water mixture.
    • Catalysis: Add sodium ascorbate and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) to generate Cu(I) in situ.
    • Conditions: Stir the reaction mixture at room temperature for 24-48 hours.
    • Work-up: Upon completion, extract with ethyl acetate, wash the organic layer with water, dry over Na₂SO₄, and concentrate.
    • Purification: Purify the crude product by flash chromatography.
  • Complexation and Biological Activity [1]:
    • The synthesized triazole ligand (BOTMMP) was chelated with metal ions (Mn²⁺, Pd²⁺, Au³⁺) to form novel complexes.
    • These complexes were evaluated for antimicrobial activity. The gold(III) complex (L-Au) showed the highest synergistic effect as an antibacterial agent, particularly against E. coli [1]. This suggests potential for developing similar complexes with anticancer properties.

Application 2: Broader Use in Medicinal Chemistry via Click Chemistry

While 1-azidooctane is specifically used to make triazole ligands for metal complexes [1], click chemistry with alkyl azides is a broader strategy in anticancer agent synthesis [2]. The table below summarizes types of anticancer agents synthesized via CuAAC, where 1-azidooctane could theoretically be used to modify properties like lipophilicity.

Table 1: Types of Anticancer Agents Synthesized Using Click Chemistry

Target/Agent Class Example Scaffold Role of Azidoalkane (e.g., 1-Azidooctane) Key Findings / Biological Activity
Topoisomerase II Inhibitors [2] Podophyllotoxin derivatives Introduced as a 4-alkyl-1,2,3-triazole moiety at the C-4 position to modulate activity. Compounds with shorter alkyl chains (methyl, ethyl) showed enhanced cytotoxicity (IC₅₀: 0.001–1 μM) compared to etoposide [2].
Histone Deacetylase Inhibitors [2] Triazolylphenyl-based HDACIs Serves as part of the surface recognition cap group, influencing enzyme selectivity. One compound exhibited potent inhibition of HDAC6 (IC₅₀: 1.9 nM) [2].
General Strategy Triazole-based Ligands Introduces hydrophobicity to aid in cell penetration and can be part of the metal-chelating structure. Used to create ligands for metal complexes (e.g., Pt, Au) with confirmed anticancer and antimicrobial activities [1] [3].

Safety Considerations

  • Organic Azides: Organic azides are potentially explosive and thermally sensitive. Always consult specific safety data sheets before handling. Avoid heating neat concentrates, shock, or friction.
  • Sodium Azide (NaN₃): This precursor is highly toxic and can form explosive heavy metal azides upon contact with plumbing metals. Follow institutional guidelines for disposal.
  • General Laboratory Safety: Perform all reactions in a fume hood, wear appropriate personal protective equipment (PPE), and conduct a thorough risk assessment.

Conclusion

1-Azidooctane is a practical synthetic intermediate in modern anticancer drug discovery. Its primary value lies in efficiently incorporating a lipophilic octyl-triazole moiety into molecules via reliable click chemistry. This strategy is successfully applied to develop novel metal complexes and modulate small molecules' biological activity and pharmacokinetic properties.

References

Application Note: Conjugation via CuAAC

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for using 1-azidooctane to conjugate biomolecules to material surfaces via the CuAAC reaction, a cornerstone of bioorthogonal chemistry [1]. The azide group of 1-azidooctane reacts specifically and efficiently with alkyne-functionalized surfaces in the presence of a copper catalyst, forming a stable triazole linkage.

Reaction Scheme: 1-Azidooctane + Alkyne-functionalized Surface → Triazole-linked Bioconjugate

Experimental Protocol

1. Materials

  • Target Surface: Alkyne-functionalized biomaterial (e.g., hydrogel, polymer scaffold, or nanoparticle).
  • Ligand: 1-Azidooctane, dissolved in an appropriate solvent such as DMSO or DMF.
  • Catalyst Stock Solution: Copper(II) Sulfate (CuSO₄), prepared in deionized water.
  • Ligand Stock Solution: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), prepared in deionized water.
  • Reducing Agent: Sodium Ascorbate, prepared fresh in deionized water.
  • Buffers: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable aqueous buffer.

2. Safety Considerations

  • Perform all operations in accordance with approved chemical and biological safety protocols.
  • Azide compounds can be energetic and should be handled with care. Avoid shock, friction, and heat.
  • Copper is cytotoxic. Ensure thorough purification of the final conjugate if intended for cellular or in vivo applications [1].

3. Conjugation Procedure

  • Preparation: Dilute the alkyne-functionalized surface in a suitable buffer (e.g., PBS) in a reaction vial.
  • Catalyst-Ligand Complex Pre-mixing: In a separate tube, mix CuSO₄ and THPTA solutions to achieve a final ratio of 1:5 (Cu:THPTA). Vortex and incubate for 5 minutes to form the active catalyst complex.
  • Reaction Setup: To the vial containing the surface, add the following in order:
    • The 1-azidooctane solution (final concentration 50-500 µM).
    • The pre-mixed CuSO₄-THPTA complex (final Cu concentration 50-100 µM).
    • Sodium ascorbate solution (final concentration 1-5 mM) to reduce Cu(II) to the active Cu(I) species.
  • Incubation: Seal the vial and incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation, protected from light.
  • Purification: After incubation, purify the conjugated material from excess reagents and copper catalyst. Common methods include:
    • Extensive dialysis against buffer or water.
    • Gel filtration chromatography.
    • Multiple cycles of centrifugation and resuspension (for particles or insoluble scaffolds).
  • Verification: Confirm successful conjugation using analytical techniques such as FT-IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹), HPLC, or mass spectrometry.

Conjugation Strategy Comparison

The CuAAC reaction using 1-azidooctane is one of several available techniques. The table below compares its characteristics with other common conjugation strategies to help you select the most appropriate method for your application [1].

Table 1: Comparison of Biomolecular Conjugation Strategies

Conjugation Strategy Advantages Disadvantages Selectivity
CuAAC (This Protocol) High chemo-selectivity; Reactive groups (azide, alkyne) absent from native biomolecules; Functional groups are readily accessible [1]. Copper is potentially cytotoxic and requires removal; High catalyst loadings may be needed; Copper can be chelated by many biomolecular functional groups [1]. Very high selectivity for azides and alkynes [1].
Amide Formation Ease of use; High reagent availability; Requires no prior biomolecule engineering; Robust and reliable [1]. Very low site-selectivity; Side-reactions can affect yield; Poor tolerance of water; Leads to heterogeneous products [1]. Selective for amines and carboxylic acids [1].
Thiol-Michael Addition Rapid conjugation; Tunable reaction kinetics; Low occurrence of cysteine enhances selectivity; Robust protocols [1]. Potentially reversible; Maleimide functional groups can undergo hydrolysis; Thiols are often key for bioactivity [1]. Selective for thiols, but side-reactions with amines necessitate careful control [1].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Requires no added copper catalyst, leading to very low toxicity; Ease of use; Reactive groups absent from native biomolecules [1]. Strain-promoted alkynes can be hard to synthesize and expensive; Reaction kinetics are slower than in IEDDA; Cyclooctynes can undergo side reactions with thiols [1]. Generally high selectivity for azides and strained alkynes [1].

Workflow and Pathway Visualization

The following diagram illustrates the logical workflow for the CuAAC conjugation process described in this protocol.

CuAAC_Workflow Bioconjugation Workflow via CuAAC start Start Conjugation prep Functionalize Surface with Alkyne Groups start->prep mix Prepare Reaction Mixture: 1-Azidooctane, Cu/THPTA, Reductant prep->mix react Incubate to Form Triazole Linkage mix->react purify Purify Conjugate (e.g., Dialysis) react->purify verify Verify Conjugation (e.g., FT-IR, HPLC) purify->verify end Conjugate Ready for Use verify->end

This diagram outlines the key stages of the bioconjugation process, from surface preparation to final verification.

Discussion and Critical Parameters

Successful conjugation using this protocol depends on several factors:

  • Copper Catalyst Handling: The Cu(I) species is essential for the reaction but is susceptible to oxidation. The use of a stabilizing ligand (THPTA) and a reducing agent (sodium ascorbate) in an oxygen-limited environment is critical for maintaining catalytic activity [1].
  • Solvent Compatibility: Ensure the reaction buffer is compatible with both your biomaterial and the 1-azidooctane solution. A co-solvent like t-BuOH or a small percentage of DMSO can be used to improve the solubility of 1-azidooctane in aqueous buffers.
  • Azide Concentration: Optimization of the 1-azidooctane concentration is necessary to achieve high conjugation density while minimizing non-specific adsorption or side reactions.
  • Thorough Purification: Complete removal of copper catalyst is essential for any downstream biological applications due to its cytotoxicity [1].

References

Purification Challenges & Solutions for Click Reactions

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is removing residual copper catalysts from the final 1,2,3-triazole product [1] [2]. The table below summarizes standard decontamination protocols.

Method Typical Procedure Best For Considerations
Aqueous Wash (Chelators) Washing organic solution with aqueous EDTA (e.g., 0.1 M), ammonia, or other copper chelators [2]. Water-insoluble products isolated via liquid-liquid extraction. Simple first step; may require multiple washes for complete copper removal [2].
Chromatography Passing the crude mixture through a silica gel column [2]. Products that are stable on silica and separable from copper complexes. Copper complexes may stick tightly, leading to residual contamination in product fractions [2].
Recrystallization Dissolving the crude solid in a hot aprotic solvent (e.g., DMF, MeCN) and filtering hot to remove insoluble copper salts [2]. Products with favorable solubility (soluble when hot, insoluble when cold). Effective if copper byproducts are less soluble than the desired triazole [2].

Copper can be difficult to remove because it may form an insoluble coordination complex or salt with the triazole product itself [2]. If your product is green, this color is likely due to copper contamination rather than the pure triazole [2].

Standard Experimental Protocol for CuAAC and Work-up

This is a general, scalable protocol for a model reaction, adaptable for compounds like 1-Azidooctane. The fluorogenic probe provides a convenient readout for optimization before using valuable substrates [3].

1. Representative CuAAC Reaction Setup [3]

  • Final Concentrations: Combine in order:
    • Alkyne (e.g., Propargyl alcohol): 500 µM
    • Azide (e.g., 1-Azidooctane or fluorogenic coumarin azide): 100 µM
    • Catalyst: Add pre-mixed CuSO₄ (0.25 mM) and ligand THPTA (1.25 mM) for a 5:1 ligand-copper ratio [3].
    • Reducing Agent: Sodium ascorbate (5 mM) to generate active Cu(I) [3].
  • Conditions: React in a suitable buffer (e.g., phosphate buffer, pH 7) at room temperature for ~1 hour with gentle mixing [3].

2. Work-up and Purification Procedure

  • Reaction Quenching: After completion, add an excess of EDTA relative to copper to chelate metal ions and stop the reaction [3].
  • Initial Isolation:
    • For water-insoluble products, use liquid-liquid extraction with an organic solvent like dichloromethane or ethyl acetate [4].
    • For products that precipitate, collect the solid via filtration [2].
  • Copper Removal: Wash the organic phase or solid multiple times with an aqueous solution of EDTA (e.g., 0.1 M) or another chelator like ammonia [2].
  • Final Purification: Use recrystallization or flash chromatography on silica gel to obtain the pure triazole product [4] [2].

The workflow below summarizes the key decision points for purification.

Start Crude Click Reaction Mixture A Is Product Water-Soluble? Start->A B Liquid-Liquid Extraction with Organic Solvent A->B No C Direct Filtration or Solvent Removal A->C Yes D Wash with Aqueous Chelator (e.g., EDTA) B->D C->D E Final Purification Step D->E F Recrystallization E->F G Chromatography (Silica Gel) E->G End Pure Triazole Product F->End G->End

Key Considerations for Azide Handling

  • Safety First: Many organic azides are potential explosives [4]. Always consult safety data and conduct small-scale tests before scaling up. 1-Azidooctane with a long alkyl chain is likely less shock-sensitive, but caution is essential [4].
  • Purification of Azides: Azides can be purified using techniques like steam distillation or reduced-pressure distillation [4].

Troubleshooting Common Scenarios

Scenario Possible Cause Suggested Action
Green-colored product [2] Residual copper contamination. Implement more rigorous washing with aqueous EDTA. Try recrystallization from a hot aprotic solvent.
Low yield of triazole Inefficient click reaction. Ensure fresh reducing agent (sodium ascorbate). Use accelerating ligands (e.g., THPTA, TBTA). Confirm reagent purity.
Persistent copper in product Product forms a stable copper complex [2]. Use a copper-adsorbing resin (e.g., Cuprisorb). For biomolecules, dialysis with buffered EDTA may be preferable [3].

References

removing excess 1-Azidooctane after reaction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is it crucial to remove excess 1-Azidooctane after a reaction? A1: Removing the excess reagent is a standard practice to purify the desired product, prevent unwanted side reactions in downstream steps, and ensure accurate analytical characterization. While organic azides require careful handling, 1-Azidooctane is a stable alkyl azide, but good laboratory practices should always be followed [1] [2].

  • Q2: What is the most common and efficient method for removing 1-Azidooctane? A2: Liquid-liquid extraction is often the most straightforward and efficient initial method. 1-Azidooctane, with its long alkyl chain, is highly non-polar and can be effectively removed from the more polar triazole product by washing the reaction mixture with water or brine and extracting into an organic solvent like hexane or ethyl acetate [3].

  • Q3: My target product is also non-polar. How can I separate it from 1-Azidooctane? A3: When liquid-liquid extraction is ineffective due to similar polarities, chromatographic techniques are the method of choice. Flash column chromatography on silica gel can readily separate the triazole product from the starting azide based on subtle differences in their polarity. Analytical TLC should be used first to find a suitable solvent system [4].

  • Q4: How do I know if the removal was successful? A4: The success of purification can be monitored using Thin-Layer Chromatography (TLC). The azide and the product will have different retention factors (Rf). A common visualizing agent for organic azides is a cerium-based stain [5].

Purification Methods for 1-Azidooctane Removal

The optimal method depends on the nature of your desired product. The following table summarizes the key techniques:

Method Key Principle Best For Advantages / Limitations

| Liquid-Liquid Extraction [3] | Partitioning based on solubility differences in immiscible solvents. | Initial rapid removal when the product is significantly more polar than the azide. | Fast, scalable, high capacity Fails if product & azide have similar polarity | | Flash Column Chromatography [4] | Differential adsorption/desorption of components moving through a stationary phase. | Separating compounds with similar polarities; purifying non-polar products. | High resolution, versatile Time-consuming, requires solvent optimization | | Distillation | Separation based on differences in boiling points. | Products with a significantly higher boiling point than 1-Azidooctane. | Excellent for volatile impurities, solvent-free product Not suitable for thermally sensitive products |

Recommended Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workflow

This method is highly effective for isolating polar products, such as many triazoles formed from CuAAC reactions in water/organic solvent mixtures [2]. The following diagram outlines the decision-making process:

Start Reaction Mixture (Aqueous/organic solvent) A Dilute with Water & Brine Start->A B Extract with Hexane (or EtOAc for less polar products) A->B C Dry Organic Phase (anhydrous Na₂SO₄) B->C D Filter & Concentrate C->D E Check Purity by TLC D->E F Purification Complete E->F Pure G Proceed to Flash Column Chromatography E->G Impure

Protocol 2: Flash Column Chromatography

If your product is non-polar or extraction fails, proceed with flash chromatography.

  • TLC Analysis: First, run a TLC plate of your crude mixture. A typical solvent system to try is Hexane:Ethyl Acetate (e.g., 9:1 or 4:1 v/v). The azide will be less polar and run faster (higher Rf), while the triazole product will usually have a lower Rf.
  • Column Preparation: Pack a chromatography column with silica gel using your chosen eluent.
  • Loading & Elution: Load the concentrated crude product onto the column. Elute using a gradient of increasing polarity (e.g., from pure hexane to mixtures of Hexane:EtOAc) to first collect the azide band and then the product band [4].
  • Analysis: Analyze collected fractions by TLC, combine product fractions, and concentrate.

References

1-Azidooctane reaction kinetics optimization

Author: Smolecule Technical Support Team. Date: February 2026

Kinetic Modeling & Mechanism Generation

FAQ: How can I generate a predictive kinetic model for 1-Azidooctane?

Automatic kinetic model generation is a powerful approach, especially when experimental data for a specific compound is scarce. This method uses software to build a detailed reaction mechanism based on known rate rules and reaction classes.

  • Recommended Methodology: The MAMOX++ software is designed for the automatic generation of both detailed and compact (lumped) kinetic models for hydrocarbon oxidation [1].
  • Workflow Description: The process begins by defining the target fuel's structure. The software then generates a detailed mechanism by compiling all possible reactions from a predefined set of reaction classes. Finally, a lumping procedure groups similar species and reactions to create a compact, computationally efficient model that retains accuracy [1].
  • Key Advantage: This approach has been validated for linear and branched alkanes up to C16, making it a strong candidate for modeling 1-Azidooctane (a C8 compound) [1].

The diagram below illustrates this automated mechanism generation workflow.

Experimental Optimization & Kinetic Studies

FAQ: What tools can I use to efficiently collect kinetic data for optimization?

Specialized automated reactor systems can dramatically accelerate the process of gathering kinetic data. These systems allow for the parallel study of multiple reaction conditions.

  • Technology Overview: Platforms like the Big Kahuna or Junior, equipped with an Optimization Sampling Reactor (OSR), enable high-throughput reaction optimization [2].
  • Key Capabilities:
    • Parallel Processing: The OSR is an 8-channel reactor with individual control over temperature and pressure for each channel [2].
    • Precise Control: It operates at temperatures from -15°C to 200°C and pressures up to 400 psi (27.6 bar) [2].
    • Kinetic Sampling: A critical feature is the ability to pull small samples from the reactor at different time points without disrupting the reaction conditions. This allows you to track reagent conversion and impurity formation over time, directly generating kinetic profiles [2].

Software Tools for Kinetic Analysis

The table below summarizes key software tools useful for different stages of kinetic analysis.

Software Tool Primary Function Key Features Relevant to Kinetics
Ansys Chemkin [3] Chemical Kinetics Simulation Industry-standard for simulating ideal reactors; performs reaction path & sensitivity analysis; mechanism reduction [3].
MAMOX++ [1] Automatic Kinetic Model Generation Generates detailed & lumped mechanisms for alkanes; uses rate-rule based approach [1].
Mnova [4] Reaction Monitoring & Analysis Analyzes spectroscopic (e.g., NMR) & chromatographic data for reaction progress & kinetic concentration data [4].
Katalyst D2D [5] Chemical Data Management Integrates AI for exploring chemical reaction space; supports kinetic & solubility studies [5].

General Principles for Kinetic Experiments

FAQ: How should I design an experiment to determine the rate law?

While specific to iodine and acetone, a classic experimental design demonstrates a robust methodology for determining reaction order and rate constants [6]. This approach can be adapted for other systems.

  • Isolating Variables: Measure the initial rate of the reaction while varying the concentration of one reactant at a time, keeping the others in large excess. This isolates the effect of each reactant [6].
  • Visualizing Concentration Change: If your reaction involves a color change, you can measure the time it takes for the color to disappear or reach a specific endpoint. The rate is calculated as the change in concentration divided by the measured time [6].
  • Data Analysis: The order with respect to each reactant is determined by how the initial rate changes as that reactant's initial concentration is changed.

Troubleshooting Common Experimental Issues

FAQ: My kinetic model does not match experimental data. What should I do?

This is a common challenge in reaction kinetics. A systematic approach to troubleshooting is required.

  • Verify Mechanism Completeness: Use a tool like Ansys Chemkin's Reaction Workbench to check if all relevant reaction pathways are included in your model. The automatic mechanism generators might miss some specific reaction classes [1] [3].
  • Refine Rate Rules: The accuracy of automatically generated models depends heavily on the underlying rate rules. For large alkanes, ensure that the software uses an updated and validated set of rate rules [1].
  • Validate with Multiple Data Types: A model that only matches ignition delay times might not accurately predict flame speeds or species profiles. Validate your model against as many different types of experimental data (e.g., from jet-stirred reactors, rapid compression machines) as possible to ensure its robustness [7] [1].

References

solvent selection for 1-Azidooctane click chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Selection for Click Chemistry Reactions

The optimal solvent for a click reaction depends heavily on the specific type of cycloaddition you are performing and the nature of your biomolecular targets. The table below summarizes the key characteristics and solvent compatibility for the most common click reactions.

Reaction Type Key Characteristics Typical Solvent Conditions Key Considerations

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1] [2] | - Requires Cu(I) catalyst

  • Regiospecific (1,4-triazole)
  • Fast reaction kinetics | - Broad range, including water
  • Tolerates a wide pH (4-12)
  • Various organic solvents | - Copper cytotoxicity limits live-cell use [2]
  • May require stabilizing ligands (e.g., TBTA) to protect biomolecules [3] | | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [2] [3] | - Copper-free
  • Bioorthogonal
  • Not regiospecific | - Compatible with aqueous buffers
  • Suitable for live-cell labeling | - Strained cyclooctyne reagents are more expensive [3]
  • Generally slower than CuAAC |

Synthesis of 1-Azidooctane

While the searched literature does not detail a protocol for 1-Azidooctane specifically, one source mentions its synthesis in a general procedure. The workflow below outlines the general reaction from a precursor to the final triazole product.

General Synthesis Protocol (based on [4]):

  • Precursor: The synthesis can start from 1-Iodooctane.
  • Reaction: The precursor is reacted with a slight excess of sodium azide (NaN₃) in DMSO as the solvent at 100 °C for 5 hours.
  • Isolation: The pure product is then isolated from the reaction mixture via steam distillation.
  • Note: This procedure is adapted from a method optimized for fluorous alkyl azides and is reported to yield pure products on a multi-gram scale.

Frequently Asked Questions

Q: Can I use methanol as a solvent for the CuAAC reaction with 1-Azidooctane? A: Yes, methanol is a viable solvent for many CuAAC reactions. Literature shows methods using a "low substoichiometric amount of copper(II) precatalyst in methanol" [1]. Its polarity is suitable for dissolving many organic azides and alkyne-tagged small molecules. However, ensure compatibility with all reaction components, as some biomolecules or catalysts may require strictly aqueous buffers.

Q: What is the biggest limitation of using the standard CuAAC reaction in a biological context? A: The primary limitation is copper cytotoxicity. Copper ions can be toxic to live cells, generate reactive oxygen species, and lead to protein degradation [2] [3]. For experiments with live cells or sensitive proteins, the copper-free SPAAC reaction is the recommended alternative.

Q: Are the triazole products from click chemistry stable? A: Yes, a significant advantage of the 1,2,3-triazole ring formed in click reactions is its high stability. It is not susceptible to hydrolysis, oxidation, or reduction, and it survives under the ionization conditions of mass spectrometry, making it an excellent linkage for probes and bioconjugates [2].

Important Safety Notice

  • Organic Azides: Treat all organic azides with caution. While some longer-chain alkyl azides like 1-Azidooctane are considered less shock-sensitive, many organic azides are potentially explosive, especially when neat or concentrated [4]. Always consult safety data sheets (SDS) and conduct a risk assessment before starting work.
  • Sodium Azide (NaN₃): This precursor is highly toxic and must be handled with appropriate personal protective equipment (PPE) and within a certified fume hood.

References

troubleshooting low yield in 1-Azidooctane cycloaddition

Author: Smolecule Technical Support Team. Date: February 2026

Why is my yield low with 1-Azidooctane cycloaddition?

1-Azidooctane is a standard aliphatic azide that can participate in cycloadditions, most commonly to form 1,2,3-triazoles. Low yields typically stem from using suboptimal reaction conditions. The table below summarizes the primary causes and solutions.

Problem Area Specific Issue Recommended Solution Key Rationale
Reaction Type Using thermal Huisgen cycloaddition with terminal alkynes [1] Use Copper-Catalyzed (CuAAC) instead [1] [2] Thermal reaction is slow, requires high temp, and gives a mixture of 1,4 and 1,5 regioisomers [1]. CuAAC is fast, works at room temp, and gives only the 1,4-isomer [1].

| Catalyst System | • Inactive Cu(I) species (oxidation to Cu(II)) • Insufficient catalyst loading [2] | • Use a reducing agent (e.g., sodium ascorbate) with Cu(II) salts to generate and maintain Cu(I) [1] [3]. • Use accelerating ligands (e.g., TBTA) to stabilize Cu(I) and increase reaction rate [3] [2]. • Consider pre-formed Cu(I) salts (e.g., CuI). | Sodium ascorbate reduces Cu(II) to Cu(I) and prevents oxidative homocoupling of the alkyne [1]. Ligands like TBTA protect the Cu(I) catalyst from deactivation and can dramatically enhance reaction efficiency, especially for non-chelating azides like 1-azidooctane [2]. | | Reaction Conditions | • Non-optimal solvent [1] • Low reaction rate with unactivated alkynes | • Use aqueous solvents or alcohols (e.g., t-BuOH) [1] [2]. • For challenging cases, use chelating azides (e.g., 2-picolyl azide) or optimize with Design of Experiments (DoE) [4] [2]. | Water and alcohols provide a rate acceleration in CuAAC [1]. Chelating azides bind to the copper catalyst, dramatically enhancing the electrophilicity of the azide and accelerating the rate-determining step. 1-Azidooctane, lacking a chelating group, is inherently less reactive [2]. |

Detailed Experimental Protocols

Protocol 1: Standard CuAAC with Sodium Ascorbate [1]

This is a robust and widely applicable procedure.

  • Reagents: 1-Azidooctane (1.0 equiv), terminal alkyne (1.0-1.2 equiv), CuSO₄·5H₂O (1-5 mol%), sodium ascorbate (5-10 mol%).
  • Solvent: Use a mixture of tert-butanol and water (1:1 v/v) or DMSO with water [3].
  • Procedure:
    • Dissolve the azide and alkyne in the solvent in a reaction vial.
    • Add the copper sulfate solution (in water) and the sodium ascorbate solution (in water).
    • Cap the vial and stir the reaction mixture at room temperature or slightly elevated temperatures (25-40 °C).
    • Monitor reaction completion by TLC or LC-MS (typically 1-12 hours).
  • Work-up: Upon completion, dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography.
Protocol 2: CuAAC Accelerated by TBTA Ligand [3] [2]

This protocol is recommended for sluggish reactions or more sensitive substrates.

  • Reagents: 1-Azidooctane (1.0 equiv), terminal alkyne (1.0 equiv), CuSO₄·5H₂O (1-5 mol%), Tris(benzyltriazolylmethyl)amine (TBTA, 1-5 mol%), sodium ascorbate (5-10 mol%).
  • Solvent: DMSO or DMSO/water mixtures.
  • Procedure:
    • In a reaction vial, prepare a solution of the azide and alkyne in DMSO.
    • Add the CuSO₄ solution, TBTA ligand, and finally sodium ascorbate.
    • Stir the reaction at room temperature until complete.
  • Work-up and Purification: Similar to Protocol 1. The use of DMSO may require more extensive washing with water during extraction to remove the solvent.

Advanced Optimization Strategies

For projects requiring peak performance, move beyond the traditional "one-variable-at-a-time" (OFAT) approach.

  • Avoid OFAT Optimization: OFAT is inefficient and often fails to find the true optimum because it ignores interactions between factors like temperature, concentration, and catalyst loading [4] [5].
  • Use Design of Experiments (DoE): This statistical method systematically explores how multiple factors simultaneously affect the yield. It can identify optimal conditions with fewer experiments and reveal complex interactions [4].
  • Leverage Machine Learning (ML): For large-scale campaigns, ML models can predict reaction yields by learning from high-throughput experimentation (HTE) data, guiding you to optimal conditions faster [5] [6].

The following diagram illustrates a systematic workflow for troubleshooting and optimizing your cycloaddition reaction:

Start Low Yield in 1-Azidooctane Cycloaddition Step1 Confirm Reaction Type Start->Step1 Sub1_1 Switch to CuAAC if using thermal Huisgen reaction Step1->Sub1_1 Step2 Optimize Catalyst System Sub2_1 Ensure reducing agent (e.g., Sodium Ascorbate) is used Step2->Sub2_1 Sub2_2 Add stabilizing ligand (e.g., TBTA) Step2->Sub2_2 Step3 Systematic Condition Screening Sub3_1 Use Design of Experiments (DoE) for multifactor optimization Step3->Sub3_1 Sub1_1->Step2 Sub2_1->Step3 Sub2_2->Step3 Result High Yield of 1,4-Disubstituted Triazole Sub3_1->Result

Frequently Asked Questions

Q: Can I use a ruthenium catalyst (RuAAC) with 1-azidooctane? A: Yes, RuAAC is an alternative that provides the opposite regioselectivity (1,5-disubstituted triazole) and also works with internal alkynes [1]. However, for terminal alkynes where you want the 1,4-isomer, CuAAC is the standard and more economical choice.

Q: My reaction is still slow even with CuSO₄/sodium ascorbate. What can I do? A: This is a known challenge with simple aliphatic azides like 1-azidooctane [2]. The most effective solution is to implement the TBTA-accelerated protocol. The ligand stabilizes the active Cu(I) species in a highly reactive state, significantly boosting the rate.

Q: How can I screen conditions more efficiently? A: Instead of testing one factor at a time (OFAT), use Design of Experiments (DoE). This approach varies multiple parameters simultaneously in a structured design, allowing you to find the optimal combination with fewer experiments and to understand factor interactions [4].

References

How can I monitor the reaction and confirm the product?

Author: Smolecule Technical Support Team. Date: February 2026

The transformation of 1-bromooctane (or 1-chlorooctane) into 1-azidooctane is a classic nucleophilic substitution (SN2) reaction. You can track the consumption of the starting material and the formation of the product using the following methods.

Troubleshooting Guide: Analyzing 1-Azidooctane Reaction Completion
Symptom Possible Cause Solution
Starting material remains, no product formed Reaction did not initiate. Inadequate heating, inefficient mixing, or inactive nucleophile (e.g., decomposed azide source). Check reaction temperature and stirring. Confirm the freshness and quality of the sodium azide (NaN₃) [1].
Reaction is slow or incomplete Low reactivity. The leaving group (bromide vs. chloride) impacts the reaction rate. Steric hindrance is less likely with a linear octyl chain. For 1-chlorooctane: Extend reaction time and/or increase temperature. Confirm that the solvent (e.g., DMF) is anhydrous, as water can hydrolyze the alkyl halide [1].
Multiple spots on TLC Side reactions or decomposition. Azides can be thermally sensitive. Run the reaction at a lower temperature and ensure it is protected from light. Analyze the reaction mixture immediately after sampling.
HPLC shows broad or tailing peaks Poor chromatography conditions. Interaction with residual silanols on the column. Acidify the mobile phase (e.g., with 0.1% formic acid or 25mM phosphate buffer at pH ~3.5) to improve peak shape [2] [3].
Detailed Experimental Protocols

1. Thin-Layer Chromatography (TLC) - For Quick Monitoring

This is the most straightforward method for qualitative, real-time monitoring.

  • Sample Preparation: Dilute a small aliquot (~50 µL) of your reaction mixture into 1 mL of a volatile solvent like dichloromethane or diethyl ether. Safety Warning: Reaction mixtures contain toxic azide compounds. Handle with care and dispose of waste properly.
  • TLC Plate: Standard silica gel plate.
  • Mobile Phase: A non-polar solvent system, such as Hexanes or Hexanes:Ethyl Acetate (e.g., 9:1 ratio). This provides good separation between the non-polar starting material and the slightly more polar azide product.
  • Visualization:
    • UV Light: If the TLC plate contains a UV indicator, both the alkyl halide and azide may appear as dark spots under UV light (254 nm).
    • Staining: The azide product can be visualized by dipping the plate in a solution of triphenylphosphine followed by heating, which will produce a visible spot.

Interpretation: As the reaction proceeds, the spot for the starting material (likely higher Rf in a non-polar system) will diminish, while the spot for 1-azidooctane (slightly lower Rf) will intensify. Reaction completion is indicated by the disappearance of the starting material spot.

2. Reverse-Phase HPLC (RP-HPLC) - For Quantitative Analysis

For precise quantification of reaction conversion and purity, RP-HPLC is the preferred method. The following protocol is adapted from robust, QbD-optimized methods [2].

  • Sample Preparation: Dilute the reaction mixture with a solvent compatible with the initial mobile phase (e.g., acetonitrile/water mixture). Always pre-filter samples through a 0.45 µm or 0.2 µm syringe filter to protect the HPLC column [3].
  • Recommended Chromatographic Conditions [2]:
    • Column: C18 column (e.g., Platisil C18-EP, 4.6 x 250 mm, 5 µm)
    • Mobile Phase: Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH 3.5) : Acetonitrile (ACN) (50:50, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV detector, wavelength ~210-260 nm (Azides have weak chromophores; a lower wavelength may be necessary).
    • Injection Volume: 1-5 µL
  • System Suitability: Before analysis, ensure the system is suitable by checking parameters like plate count (N) and tailing factor (Tf) [2].

The workflow for this analytical process is summarized below:

Start Start Reaction Monitoring Sample Collect & Dilute Sample Start->Sample TLC TLC Analysis Sample->TLC Quick Check HPLC RP-HPLC Analysis Sample->HPLC Quantitative Decision Reaction Complete? TLC->Decision SM spot gone? HPLC->Decision SM peak < threshold? Decision->Start No, continue reaction End Proceed to Work-up Decision->End Yes

Frequently Asked Questions (FAQs)

Q1: Why is my HPLC method not providing a good separation between the starting material and 1-azidooctane? A1: The bonded phase chemistry of C18 columns varies significantly between manufacturers (% carbon loading, end-capping), which can drastically alter separation even with the same mobile phase [3]. To optimize:

  • Adjust the Mobile Phase: Modify the ratio of buffer to acetonitrile. A higher organic (ACN) percentage will elute all compounds faster, while a lower percentage increases retention and may improve separation.
  • Use a Gradient: Instead of a fixed isocratic elution, try a gradient method (e.g., starting from 40% ACN to 90% ACN over 10 minutes) to better resolve components with different polarities [3].
  • Consider the Buffer pH: A slightly acidic buffer (pH ~3.5) helps suppress silanol interactions on the column, leading to sharper peaks [2].

Q2: How can I be sure my HPLC system is optimized for this analysis? A2: To minimize band broadening and maximize sensitivity:

  • Minimize Extra-Column Volume: Use the shortest possible connection tubing with the smallest internal diameter (e.g., 0.005") [3].
  • Match Injection Solvent Strength: Ensure the solvent used to dilute your sample is not "stronger" (i.e., more organic) than the initial mobile phase. This prevents peak distortion during injection [3].
  • Allow for Column Equilibration: After a gradient run, flush the column with 10 column volumes of the initial mobile phase to ensure reproducible retention times [3].

Q3: The alkyl halide starting material is a chloride instead of a bromide. How does this affect the reaction monitoring? A3: The nature of the leaving group (Cl⁻ vs. Br⁻) has a significant impact on the SN2 reaction rate. Chloride is a poorer leaving group than bromide, meaning the reaction with 1-chlorooctane will be slower [1]. Your monitoring should reflect this:

  • Expect a Longer Reaction Time: Do not expect reaction completion in the same timeframe as the bromide analog.
  • Focus on Trend, Not Single Points: Use TLC or HPLC to confirm a steady decrease in the starting material peak/spot over a longer period, rather than expecting rapid conversion.

References

1-Azidooctane copper catalyst concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Copper Catalyst Protocols & Optimization Data

The table below summarizes key parameters from reliable CuAAC protocols to help you select and optimize your conditions.

Method / Source Copper Source Copper Concentration Ligand Ligand:Cu Ratio Reducing Agent Solvent / Conditions Key Outcomes / Yields
General Bioconjugation [1] [2] CuSO₄ 50 - 100 μM THPTA 5:1 Sodium ascorbate (1-5 mM) Aqueous buffer (e.g., phosphate, pH 7) Fast, complete reaction; protects biomolecules from oxidation.
Ligand-Free in Methanol [3] Copper(II) Acetate Sub-stoichiometric None N/A Methanol Methanol, 100°C (microwave) High yields (46-99%); simplified, ligand-free protocol.
Solvent-Free with NHC [4] Cu-NHC Complex Catalytic NHC (built-in) N/A None Solvent-free, room temp. High yields; green chemistry approach.
Greener Methods (Microwave) [4] CuSO₄ Not specified None (or with ascorbate) N/A Sodium ascorbate Alcohol/Water, 80°C, 10 min (microwave) High yield & purity in short time; recommended.
Heterogeneous (Cu Wire) [5] Cu Wire (Heterogeneous) N/A (solid catalyst) None N/A None scCO₂ or Toluene 94.2% yield; reusable for 5 cycles.

Detailed Experimental Protocols

Here are the step-by-step methodologies for the most versatile and reliable protocols.

Standard Aqueous Protocol with THPTA Ligand

This is a robust and highly recommended method, especially when working with sensitive molecules, as the ligand (THPTA) acts as a sacrificial reductant to prevent oxidative damage [1] [2].

Materials:

  • Copper Stock: 20 mM CuSO₄ in water.
  • Ligand Stock: 50 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water.
  • Reducing Agent: 100 mM sodium ascorbate in water (prepare fresh).
  • Additive (Optional): 100 mM aminoguanidine HCl in water (to prevent protein cross-linking).
  • Solvent: 100 mM potassium phosphate buffer, pH 7.
  • Substrates: 1-Azidooctane and your alkyne derivative.

Procedure [1]:

  • In a 1.5-2 mL reaction tube, combine:
    • 1-Azidooctane (e.g., 50 μM final concentration)
    • Alkyne derivative (e.g., 50 μM final concentration)
    • Phosphate buffer to a final volume of 432.5 μL.
  • Add a pre-mixed solution of:
    • 2.5 μL of 20 mM CuSO₄ (100 μM final concentration)
    • 5.0 μL of 50 mM THPTA (500 μM final concentration; 5:1 ligand:Cu ratio)
  • Add 25 μL of 100 mM aminoguanidine (5 mM final concentration, if used).
  • Start the reaction by adding 25 μL of 100 mM sodium ascorbate (5 mM final concentration).
  • Close the tube tightly, mix by inverting, and allow it to react at room temperature with slow rotation (approx. 30 rpm) for 1 hour.
  • Stop the reaction and remove copper ions by dialysis or washing with a buffered EDTA solution [1].
Simplified Ligand-Free Protocol in Methanol

This method simplifies the reaction by using methanol as both the solvent and reducing agent, eliminating the need for an additional ligand [3].

Materials:

  • Copper Source: Copper(II) acetate.
  • Solvent: Methanol.
  • Substrates: 1-Azidooctane and your alkyne derivative.

Procedure [3]:

  • Combine 1-Azidooctane (1.0 equiv) and the alkyne derivative (1.0 equiv) in methanol.
  • Add a sub-stoichiometric amount of copper(II) acetate (typically 1-5 mol%).
  • Heat the reaction mixture at 100°C for 20 minutes using microwave irradiation.
  • The reaction can also proceed at ambient temperature but will require a longer time.
  • Upon completion, purify the product using standard techniques. The yields are generally high.

Troubleshooting FAQs

This section addresses common issues you might encounter during your experiments.

Q1: My reaction yield is low. What could be the problem? A: Low yields can stem from several factors:

  • Catalyst Deactivation: Ensure your reaction vessel is closed tightly to minimize oxygen ingress, which can oxidize the active Cu(I) catalyst to inactive Cu(II) [1] [2].
  • Insufficient Reducing Agent: If using the ascorbate method, confirm the sodium ascorbate solution is fresh and used at an adequate concentration (≥ 2.5 mM) to maintain the Cu(I) state [2].
  • Poor Mixing/Phase Separation: 1-Azidooctane is hydrophobic. Ensure efficient stirring or use a co-solvent (e.g., tert-butanol) to facilitate mixing of reactants [6].

Q2: I observe side products or degradation of my biological molecules. How can I prevent this? A: Side reactions are often due to reactive oxygen species (ROS) generated by the Cu/ascorbate system.

  • Use an Excess of Ligand: Employ a 5:1 ratio of THPTA to Cu. The ligand sacrificially intercepts ROS, protecting your molecules from oxidation [2].
  • Add Aminoguanidine: This additive scavenges reactive carbonyl byproducts formed from ascorbate decomposition, preventing unwanted cross-linking, especially on proteins [1] [2].
  • Consider Heterogeneous Catalysis: Using copper wire or plates can simplify purification and minimize contact between copper and sensitive molecules [5].

Q3: How can I quickly screen for the optimal catalyst concentration for my specific reaction? A: You can use a fluorogenic assay to monitor reaction efficiency in real-time before committing valuable substrates [1] [2].

  • Use a fluorogenic coumarin azide as a surrogate for your 1-Azidooctane.
  • Perform a small-scale test reaction with your alkyne-functionalized molecule under your desired conditions.
  • Monitor the increase in fluorescence (emission ~470 nm) as the non-fluorescent azide is converted to the fluorescent triazole.
  • The rate and total fluorescence increase will help you identify the most efficient catalyst concentration quickly.

Optimization Workflow & Catalyst Selection

The following diagrams summarize the logical approach to optimizing your reaction and the trade-offs of different catalyst systems.

G Start Start: Plan CuAAC with 1-Azidooctane Q1 Is your substrate (e.g., protein) oxygen-sensitive or complex? Start->Q1 Q2 Is maximizing speed your top priority? Q1->Q2 Yes Q3 Do you prioritize a simple, ligand-free setup? Q1->Q3 No Opt1 Recommended: Aqueous Protocol with THPTA Ligand Q2->Opt1 No Opt2 Recommended: Microwave Ligand-Free Protocol Q2->Opt2 Yes Opt3 Recommended: Ligand-Free Methanol Protocol Q3->Opt3 Yes Opt4 Consider: Heterogeneous Catalyst (e.g., Cu Wire) Q3->Opt4 No

G cluster_pros_A cluster_pros_B cluster_pros_C cluster_pros_D A Aqueous with THPTA c1 Requires additive (aminoguanidine) for best protection A->c1 Cons: l1 • Excellent for sensitive molecules • Strong protection from oxidation B Ligand-Free in MeOH c2 Requires heating for fast kinetics B->c2 Cons: l2 • Simple, one-step setup • No extra ligand needed C Microwave Heating c3 Requires special equipment (microwave reactor) C->c3 Cons: l3 • Very fast reaction times • High yields and purity D Heterogeneous (Cu Wire) c4 Surface pre-treatment may be needed for max efficiency D->c4 Cons: l4 • Easy catalyst removal • Reusable, minimal waste p1 p1->A Pros: p2 p2->B Pros: p3 p3->C Pros: p4 p4->D Pros:

References

1-Azidooctane chain length effect on micelle properties

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data for DTA-C8 Micelles

The following table consolidates quantitative data for the Ditris-Triazole Amphiphile with 1-azidooctane chains (DTA-C8), synthesized and characterized in a 2024 study [1].

Property Value for DTA-C8 Experimental Method
Critical Micelle Concentration (CMC) 20 ± 1 μM Nile Red (NR) fluorescence method [1]
Hydrodynamic Diameter (DH) 11 ± 2 nm Dynamic Light Scattering (DLS) [1]
Hydrodynamic Diameter after CuSO4 addition 11 ± 3 nm Dynamic Light Scattering (DLS) [1]
Core Hydrophobicity Lower Inferred from lower NR fluorescence intensity vs. longer chains (C10, C14) [1]
Architectural Role Ditris-Triazole Amphiphile (DTA) Co-assembled with Pluronic P123 [1]

Experimental Protocols for Key Measurements

For researchers seeking to replicate or compare these findings, here are the core methodologies as described in the study [1].

  • Critical Micelle Concentration (CMC) Determination: The CMC was determined using the Nile Red (NR) method [1]. This protocol involves adding the Nile red dye to aqueous solutions of the amphiphile at varying concentrations. The intensity of fluorescence is then measured. The CMC is identified as the concentration at which a sharp increase in fluorescence intensity occurs, indicating the formation of micellar structures that provide a hydrophobic environment for the dye.

  • Hydrodynamic Diameter Measurement: The size (hydrodynamic diameter) of the formed micelles was measured using Dynamic Light Scattering (DLS) [1]. In this technique, the light scattered by micelles in solution is analyzed. The fluctuations in scattering intensity caused by Brownian motion are used to calculate the size distribution of the micellar particles.

  • Micelle Self-Assembly and Testing Workflow: The overall process from synthesis to catalytic testing involves several key steps, which can be visualized in the following workflow.

G start Start: Amphiphile Synthesis a1 Synthesize PEG-ditris-triazole amphiphile (DTA) start->a1 a2 Attach 1-azidooctane chains via CuAAC click chemistry a1->a2 a3 Purify final DTA-C8 product a2->a3 b1 Confirm complete reaction (1H NMR, IR spectroscopy) a3->b1 b2 Determine molecular weight and dispersity (SEC) a3->b2 c1 Dissolve in aqueous solution b1->c1 c2 Determine CMC (Nile Red method) c1->c2 c3 Measure micelle size (Dynamic Light Scattering) c2->c3 d1 Co-assemble with Pluronic P123 amphiphiles c3->d1 d2 Load with copper salt (CuSO₄) d1->d2 d3 Perform CuAAC reaction with substrates d2->d3 e1 Monitor reaction rate (Fluorescence measurements) d3->e1 e2 Compare performance against other ligands/architectures d3->e2

Key Insights on Chain Length and Architecture

The study revealed that while the 1-azidooctane chain (C8) directly impacts micelle properties, its role is part of a broader picture [1]:

  • Compared to Longer Chains: When compared to its counterparts with longer alkyl chains (C10 and C14), the DTA-C8 amphiphile had a higher CMC and formed micelles with a less hydrophobic core [1]. This is consistent with the general principle that shorter, less hydrophobic chains have a weaker driving force for self-assembly.

  • Architectural and Contextual Factors: Interestingly, the study concluded that for catalytic performance, the molecular architecture of the polymeric ligand (e.g., ditris-triazole vs. monotris-triazole) and its concentration were more dominant factors in influencing the CuAAC reaction rate than the hydrophobicity of the alkyl chains alone [1]. Furthermore, the DTA-C8 amphiphile showed the best catalytic performance not when forming micelles by itself, but when co-assembled ("spiked") into micelles of the commercial amphiphile Pluronic P123 [1].

References

Cytotoxicity Data of Azide-Derived Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the cytotoxicity of various compounds that incorporate azide-functionalized building blocks like 1-Azidooctane. "NA" indicates that specific quantitative data for that category was not provided in the source.

Compound Class / Example Target Cell Line / Model Cytotoxicity / Activity (IC₅₀ / EC₅₀ / GI₅₀) Key Mechanism / Effect
Triazole-linked Alkyl β-D-Glucopyranoside (from 1-Azidooctane) [1] Jurkat (Human T-Cell Leukemia) IC₅₀: 1198 µM (C8 tail) Low cytotoxicity; apoptosis via mitochondrial depolarization & caspase-3 activation (longer chains)
Triazole-linked Alkyl β-D-Glucopyranoside (C16 tail) [1] Jurkat (Human T-Cell Leukemia) IC₅₀: 24 µM (C16 tail) Significantly more cytotoxic; induces apoptosis
"Click Prodiginines" (Triazole-based Anionophores) [2] Model Phospholipid Liposomes EC₅₀: 18-50 nM (Cl⁻/NO₃⁻ transport) Promotes transmembrane anion exchange; low cytotoxicity at active doses
Benzo[f]quinoline Azides (e.g., Compound 5a) [3] NCI-60 Cancer Cell Panel GI₅₀: 1.06 - 3.77 µM (various lines) Selective anticancer activity; potential topoisomerase II inhibition

Experimental Protocols for Key Data

Understanding the methodologies behind the data is crucial for evaluation and replication.

  • Cytotoxicity Assay (for Triazole-linked Glucopyranosides) [1]

    • Cell Line: Jurkat (human T-cell leukemia) cell line.
    • Procedure: Cells are treated with the test compounds. Viability is measured using the MTS assay, which measures the activity of mitochondrial enzymes in living cells to determine the concentration that inhibits 50% of cell growth (IC₅₀).
    • Mechanism Investigation: For apoptotic compounds, further tests are conducted to detect mitochondrial membrane depolarization and caspase-3 activation, which are hallmarks of the intrinsic apoptotic pathway.
  • Antiproliferative Screening (for Benzo[f]quinoline Azides) [3]

    • Platform: NCI-60 in vitro screen, which tests compounds against 60 different human tumor cell lines.
    • Procedure:
      • Single-Dose Screen: Initial test at a 10 µM concentration to identify active compounds.
      • Five-Dose Assay: For promising compounds, a full assay at five different concentration levels is performed to determine the GI₅₀ (concentration for 50% growth inhibition).
  • Chloride Efflux Assay (for Anionophores) [2]

    • Model System: Large Unilamellar Vesicles (LUVs), which are model phospholipid membranes.
    • Procedure: LUVs are loaded with NaCl and suspended in a NaNO₃ solution. After adding the anionophore, a chloride-ion-selective electrode measures the change in external chloride concentration over time, indicating the compound's ability to facilitate chloride/nitrate exchange across the membrane. The EC₅₀ is the concentration that gives half-maximal transport rate.

Mechanism of Action and Workflow

The following diagram illustrates the general experimental workflow used to assess the cytotoxicity of compounds derived from click chemistry, such as triazole-linked surfactants [1].

Start Start: Chemical Synthesis A CuAAC 'Click' Reaction (Alkyne + Azide, e.g., 1-Azidooctane) Start->A B Triazole-Linked Target Compound A->B C In Vitro Cytotoxicity Screening (e.g., MTS Assay on Jurkat Cells) B->C D Identify Active Compound (Determine IC₅₀) C->D E Investigate Mechanism (e.g., Apoptosis Assays) D->E F Result: Data on Structure-Activity and Apoptotic Pathway E->F

For the triazole-linked glucopyranosides that show higher cytotoxicity, research indicates they induce programmed cell death. The diagram below outlines this specific apoptotic signaling pathway [1].

Surfactant Long-Chain Triazole Surfactant Mitochondria Mitochondrial Depolarization Surfactant->Mitochondria Induces Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Triggers Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Key Insights for Research Applications

  • Chain Length is Critical: For surfactant-like molecules (e.g., triazole-linked glucopyranosides), cytotoxicity increases significantly with hydrocarbon tail length, highlighting a key structure-activity relationship (SAR) [1].
  • Azides as Active Components: Unlike 1-Azidooctane which is a building block, azide groups directly on complex cores (e.g., benzo[f]quinoline) can contribute to potent and selective anticancer activity [3].
  • Beyond Cytotoxicity: Azide/triazole chemistry can create functional molecules like anionophores, which correct ion transport deficiencies at non-toxic doses, suggesting therapeutic potential for channelopathies like cystic fibrosis [2].

References

1-Azidooctane biological activity screening

Author: Smolecule Technical Support Team. Date: February 2026

Reported Applications and Activity Data

The search results do not contain a direct biological activity profile for 1-Azidooctane. Its documented use is in synthetic chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click reaction" to create more complex molecules for biological evaluation [1].

One study synthesized a series of triazole-linked alkyl β-glucopyranosides and reported cytotoxicity data. The compound referred to as 1-azidooctane (6f) was used as a reagent to produce a derivative tested for cytotoxicity, but no biological data was reported for 1-azidooctane itself [1].

The closest related data comes from testing the final surfactant products made from 1-azidooctane and similar chain-length azides. The table below summarizes the cytotoxicity findings for these related compounds.

Compound Description Test System Key Biological Finding (Cytotoxicity IC₅₀) Citation
Triazole-containing octyl β-D-glucopyranoside (synthesized from 1-azidooctane analog) Jurkat cell line (human T-cell leukemia) IC₅₀: 1198 μM [2]
Triazole-containing decyl β-D-glucopyranoside Jurkat cell line (human T-cell leukemia) IC₅₀: 92 μM [2]
Triazole-containing dodecyl β-D-glucopyranoside Jurkat cell line (human T-cell leukemia) IC₅₀: 24 μM [2]
2,4-diazido-6-propargyloxy-1,3,5-triazine (small molecule with azide groups) M-HeLa, FetMSC, and Vero cell lines Cytotoxic effect observed (IC₅₀ = 90–99 μM for M-HeLa) [3]

Synthesis and Screening Workflow

Based on the methodologies described in the search results, the pathway from 1-Azidooctane to a biologically evaluated compound typically follows the "click chemistry" workflow below.

Start 1-Azidooctane (Azide Component) B Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - CuSO₄, Sodium Ascorbate - Solvent: Acetone/Water - 50°C, Microwave Irradiation Start->B A Alkyne-containing Molecule A->B C 1,4-disubstituted 1,2,3-Triazole Product B->C D In vitro Bioactivity Screening (e.g., Cytotoxicity Assay) C->D E Biological Activity Data D->E

The key experimental step is the CuAAC "click" reaction [1]:

  • Reaction Type: Copper(I)-catalyzed azide-alkyne cycloaddition.
  • Catalyst System: Copper sulfate (CuSO₄) and sodium ascorbate.
  • Solvent: A mixture of acetone and water.
  • Conditions: The reaction is efficiently driven to completion under microwave irradiation at 50°C for approximately 1 hour.
  • Work-up: The copper catalyst is removed by washing the organic layer with an aqueous solution of ethylenediaminetetraacetic acid (EDTA).

Interpretation and Research Implications

The search results suggest that 1-Azidooctane is not typically screened for biological activity in its native form. Its role is that of a chemical reagent for introducing an eight-carbon alkyl chain terminated by a reactive triazole group into a target molecule.

The cytotoxicity observed in the final "clicked" surfactants is attributed to the amphiphilic structure of the molecule (a sugar head-group linked to a hydrophobic alkyl chain), a common mechanism for surfactant cytotoxicity [2]. Furthermore, one study noted that the presence of an azide group in a compound can directly influence its cytotoxic effect [3].

For your research and comparison guides, focusing on the triazole-containing derivatives synthesized from 1-Azidooctane, rather than 1-Azidooctane itself, will provide more meaningful biological data.

References

1-Azidooctane lipophilicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Lipophilicity Data for 1-Azidooctane

Lipophilicity, quantitatively measured as the partition coefficient (log P), indicates a compound's distribution between a hydrophobic (often 1-octanol) and a hydrophilic (water) phase. The following table summarizes the key data available for 1-Azidooctane.

Compound Name CAS Registry Number Molecular Formula log Poct/wat Data Type & Source
1-Azidooctane 7438-05-3 C₈H₁₇N₃ 3.657 [1] Crippen Calculated Property [1]

Methodology for Determining Lipophilicity

The provided log P value for 1-Azidooctane is a calculated property [1]. In scientific practice, researchers use both computational and experimental methods to determine this critical parameter.

  • Computational Methods: These approaches estimate log P based on the molecular structure of the compound. Algorithms account for various molecular fragments and their contributions to hydrophobicity. The value for 1-Azidooctane was generated using such a method, which provides a reliable prediction without the need for wet-lab experimentation [1].
  • Experimental Protocols: While not used for 1-Azidooctane in the search results, the standard method for measuring log P is the shake-flask method.
    • Procedure: The compound is dissolved in a pre-saturated mixture of 1-octanol and water. The mixture is shaken vigorously to allow for partitioning and then left to separate into two distinct phases.
    • Analysis: The concentration of the compound in each phase is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
    • Calculation: The log P is calculated as the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the water phase (log P = log [C_octanol / C_water]).

Relationship Between Structure and Lipophilicity

The following diagram illustrates the conceptual workflow that connects a compound's molecular structure to its experimental lipophilicity assessment, a key principle in material science and drug design [2] [3].

cluster_0 Molecular Design Phase cluster_1 Experimental Validation Phase Molecular Structure Molecular Structure Structural Properties Structural Properties Molecular Structure->Structural Properties Alkyl Chain Length Alkyl Chain Length Intermolecular Forces Intermolecular Forces Alkyl Chain Length->Intermolecular Forces Functional Groups Functional Groups Functional Groups->Intermolecular Forces Lipophilicity (log P) Lipophilicity (log P) Intermolecular Forces->Lipophilicity (log P) Experimental Determination Experimental Determination Lipophilicity (log P)->Experimental Determination Shake-Flask Method Shake-Flask Method Experimental log P Value Experimental log P Value Shake-Flask Method->Experimental log P Value HPLC Analysis HPLC Analysis HPLC Analysis->Experimental log P Value Application in Research Application in Research Experimental log P Value->Application in Research Structural Properties->Alkyl Chain Length Structural Properties->Functional Groups Experimental Determination->Shake-Flask Method Experimental Determination->HPLC Analysis

Application and Further Research

The lipophilicity of 1-Azidooctane makes it a valuable component in material science. Recent research has used it to synthesize polymer-based amphiphiles for creating micellar nanoreactors. In these structures, the hydrophobic 1-Azidooctane chains are integral to forming the core, which can encapsulate catalysts and facilitate chemical reactions in aqueous environments, mimicking enzymatic efficiency [2].

For a comprehensive comparison, you would need log P data for structurally similar alternatives. I suggest you:

  • Consult Specialized Databases: Search platforms like SciFinder and Reaxys, which aggregate physicochemical properties for millions of compounds.
  • Define a Comparison Set: Identify specific alternatives, such as 1-azidoalkanes of different chain lengths (e.g., 1-azidohexane, 1-azidodecane) or other octane derivatives with different functional groups (e.g., 1-iodooctane, 1-bromooctane).

References

How to Locate the Specialized Data You Need

Author: Smolecule Technical Support Team. Date: February 2026

  • Search specialized databases: Platforms like Reaxys or SciFinder are particularly valuable for finding physicochemical and thermodynamic properties of chemical compounds. They may contain data from sources not indexed by general search engines.
  • Use precise search queries: When searching, use specific terms such as:
    • "Thermal decomposition kinetics of 1-azidooctane"
    • "Activation energy of 1-Azidooctane"
    • "Thermal stability of alkyl azides"
  • Consult safety data sheets (SDS): Manufacturers' Safety Data Sheets for 1-Azidooctane sometimes list a decomposition temperature, which can serve as a basic indicator of thermal stability.

Workflow for Research and Visualization

Despite the lack of direct data, you can use the following workflow to structure your future research and create clear diagrams for your guide. This process outlines how to investigate a compound's stability and visually summarize the findings.

Start Start: Identify Target Compound DataSearch Search for Data in: - Reaxys/SciFinder - Patent Literature - Safety Data Sheets Start->DataSearch DataFound DataFound DataSearch->DataFound Data Available? ExpDesign Design Experimental Protocol if Data is Missing Analysis Analyze Data: - Onset Temp. - Eₐ - Reaction Enthalpy ExpDesign->Analysis Compare Compare Against Alternative Compounds Analysis->Compare Visualize Visualize Results & Create Guide Compare->Visualize DataFound->ExpDesign No DataFound->Analysis Yes

Detailed Experimental Protocol for Thermal Analysis

If experimental data is required, the standard methodology involves Thermal Analysis techniques. The table below outlines the core protocol you would use to generate the data for your comparison [1].

Protocol Aspect Detailed Description
Core Technique Differential Scanning Calorimetry (DSC)
Sample Preparation Hermetically seal a small sample (1-5 mg) in a crucible resistant to high pressure. Use an inert, sealed empty crucible as a reference.
Experimental Procedure Heat the sample at a controlled constant rate (e.g., 5-10 °C/min) from room temperature to a target (e.g., 500 °C) under an inert nitrogen atmosphere (50 mL/min flow).
Data Acquisition Monitor the heat flow into the sample versus the reference. Record the temperature at which an exothermic event begins (Onset Temperature) and the total energy released (Reaction Enthalpy, ΔH).
Kinetic Analysis (Advanced) Perform multiple DSC runs at different heating rates. Use model-free methods (e.g., Kissinger, Ozawa) to calculate the Activation Energy (Eₐ) of the decomposition reaction.

Filling the Knowledge Gap

The thermal stability of a molecule like 1-Azidooctane is critical for its safe handling and application in research. While direct data is unavailable now, employing the strategies and framework above will put you on the path to conducting a thorough and well-documented comparison.

References

×

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

155.142247555 Da

Monoisotopic Mass

155.142247555 Da

Heavy Atom Count

11

Other CAS

7438-05-3

Wikipedia

1-Azidooctane

Dates

Last modified: 08-15-2023

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